Technical Documentation Center

Heptanal oxime Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Heptanal oxime
  • CAS: 629-31-2

Core Science & Biosynthesis

Foundational

Introduction: Situating Heptanal Oxime in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Heptanal Oxime

Heptanal oxime (C₇H₁₅NO) is an organic compound belonging to the aldoxime family, characterized by the functional group R-CH=NOH.[1][2] While seemingly a simple molecule, it serves as a valuable synthon and a model compound for understanding the broader chemical behavior of oximes. Its utility stems from the rich reactivity of the C=N double bond and the nucleophilic hydroxyl group, which allows for a diverse range of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the essential chemical properties of heptanal oxime, moving from its fundamental structure to its synthesis, reactivity, and potential applications. The methodologies and principles discussed herein are grounded in established chemical literature, providing a reliable framework for its use in a laboratory setting.

Molecular Structure and Physicochemical Identity

Understanding the foundational properties of a compound is critical for its effective application. Heptanal oxime's identity is defined by its molecular formula, C₇H₁₅NO, and a molecular weight of approximately 129.20 g/mol .[1][2][3]

Nomenclature and Isomerism

The systematic IUPAC name for heptanal oxime is (NE)-N-heptylidenehydroxylamine.[2] It is also commonly referred to as heptanaldoxime or enanthaldoxime.[2] A key structural feature of aldoximes is the potential for stereoisomerism around the C=N double bond. This gives rise to two geometric isomers: E (anti) and Z (syn), which differ in the spatial arrangement of the hydroxyl group relative to the hydrogen atom on the carbon. The (E) isomer is generally more stable due to reduced steric hindrance.

G Start Reagent Preparation Reaction Oximation Reaction (Heptanal + NH₂OH) Start->Reaction Combine in flask Workup Aqueous Workup Reaction->Workup 1 hr stir, then add H₂O Separation Phase Separation (Isolate Organic Layer) Workup->Separation Drying Drying (Anhydrous Na₂SO₄) Separation->Drying Wash with H₂O Purification Purification Drying->Purification Distillation Fractional Distillation Purification->Distillation Primary Method Recrystallization Recrystallization (from 60% Ethanol) Purification->Recrystallization For high purity Product Pure Heptanal Oxime Distillation->Product Recrystallization->Product

Caption: Experimental workflow for the synthesis of Heptanal Oxime.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a self-validating workflow through clear purification and characterization steps. [4] Materials:

  • Heptanal (115 g, 1.0 mol)

  • Hydroxylamine hydrochloride (87 g, 1.25 mol)

  • Anhydrous sodium carbonate (67 g, 0.63 mol)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • 60% Ethyl alcohol

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 115 g of heptanal and a solution of 87 g of hydroxylamine hydrochloride in 150 ml of water. [4]2. Base Addition: Vigorously stir the mixture. Prepare a solution of 67 g of anhydrous sodium carbonate in 250 ml of water. Add this solution dropwise through the top of the condenser, ensuring the reaction temperature does not exceed 45°C. [4]This controlled addition is crucial to manage the exotherm and prevent side-product formation.

  • Reaction Completion: After the sodium carbonate solution has been fully added, continue stirring the mixture for an additional hour at room temperature to ensure the reaction goes to completion. [4]4. Workup: Transfer the mixture to a separatory funnel. The heptanal oxime will form the upper organic layer. Separate this layer, wash it with water to remove any remaining inorganic salts, and then dry it over anhydrous sodium or magnesium sulfate. [4]5. Purification (Distillation): Purify the crude product by fractional distillation under reduced pressure. A small initial fraction containing impurities like n-heptonitrile may be collected first. The main fraction of n-heptanal oxime distills at 103-107°C / 6 mm Hg. [4]6. Purification (Recrystallization for High Purity): For an exceptionally pure product, the distilled solid can be recrystallized. Dissolve 25 g of the oxime in approximately 70 ml of 60% ethyl alcohol. Slow cooling will yield crystals with a sharp melting point of 53-55°C. [4]

Chemical Reactivity and Stability

The reactivity of heptanal oxime is dominated by the C=N-OH functional group. It can undergo several important transformations, making it a versatile intermediate.

  • Hydrolysis: Like most oximes, heptanal oxime can be hydrolyzed back to the parent aldehyde (heptanal) and hydroxylamine under acidic conditions. This reaction is essentially the reverse of its formation.

  • Reduction: The C=N bond can be reduced to form the corresponding primary amine, heptan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Ni).

  • Beckmann Rearrangement: While more common for ketoximes, aldoximes can undergo a version of the Beckmann rearrangement under specific acidic conditions (e.g., using polyphosphoric acid) to yield amides. In the case of heptanal oxime, this would rearrange to form heptanamide.

  • O-Alkylation and O-Arylation: The oxygen atom of the oxime is nucleophilic and can be alkylated or arylated to form oxime ethers. [5]These derivatives are important in medicinal chemistry and materials science. [5][6]* Stability: Heptanal oxime is generally stable under standard conditions but should be stored in a dry, cool environment. [3]It is sensitive to strong acids and oxidizing agents. Its precursor, heptanal, is prone to oxidation to heptanoic acid, so the purity of the starting material is crucial for a successful synthesis. [7]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of heptanal oxime.

  • Infrared (IR) Spectroscopy: The IR spectrum of heptanal oxime would exhibit characteristic peaks for the O-H stretch (a broad band around 3300-3100 cm⁻¹), the C=N stretch (a medium intensity band around 1650 cm⁻¹), and C-H stretches from the alkyl chain (around 2950-2850 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a characteristic triplet for the terminal methyl group (~0.9 ppm), a multiplet for the methylene groups of the alkyl chain (~1.3-1.6 ppm), and a triplet for the CH proton of the oxime group, which would be significantly downfield (~6.7 ppm for the Z-isomer and ~7.4 ppm for the E-isomer). The OH proton would appear as a broad singlet at a variable chemical shift.

    • ¹³C NMR: The carbon of the C=N group would appear significantly downfield (~150-155 ppm). The other carbons of the heptyl chain would appear in the typical aliphatic region (~14-32 ppm).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 129). Fragmentation patterns would involve the cleavage of the alkyl chain.

Applications in Research and Drug Development

While heptanal oxime itself is not a therapeutic agent, its functional group is a key feature in various FDA-approved drugs, particularly in the cephalosporin class of antibiotics (e.g., cefuroxime, ceftizoxime). [8]The oxime moiety in these drugs often enhances their stability against β-lactamase enzymes, broadening their spectrum of activity.

For researchers, heptanal oxime serves as:

  • A Building Block: It is a precursor for synthesizing N- and O-substituted hydroxylamines and their derivatives. [5]* A Synthon for Heterocycles: The oxime functionality can be used in cyclization reactions to create nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. [6]* A Model for Mechanistic Studies: Its simple structure makes it an ideal substrate for studying the mechanisms of reactions involving the oxime group.

References

  • Preparation of n-heptanal oxime. PrepChem.com. [Link]

  • Heptanal Oxime | C7H15NO | CID 5354166. PubChem - NIH. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PubMed. [Link]

  • The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Medium. [Link]

  • Heptanal - Wikipedia. Wikipedia. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

Sources

Exploratory

Technical Master Guide: Heptanal Oxime (CAS 629-31-2)

Part 1: Executive Summary & Chemical Identity Heptanal oxime (CAS 629-31-2) is a critical seven-carbon nitrogenous intermediate utilized primarily as a lipophilic building block in organic synthesis and pharmaceutical di...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Heptanal oxime (CAS 629-31-2) is a critical seven-carbon nitrogenous intermediate utilized primarily as a lipophilic building block in organic synthesis and pharmaceutical discovery.[1] Unlike its parent aldehyde (heptanal), the oxime offers enhanced stability against autoxidation while retaining high reactivity for functional group interconversions.

In drug development, this compound serves as a "gateway scaffold." It is the direct precursor to heptanenitrile (via dehydration) and heptylamine (via reduction), both of which are essential alkylating agents for introducing C7 hydrophobic tails into pharmacophores. Furthermore, its ability to generate nitrile oxides in situ makes it a valuable dipole for constructing isoxazole-based libraries via 1,3-dipolar cycloaddition.

Physicochemical Profile[2][3][4][5][6][7][8][9]
PropertySpecificationNotes
CAS Number 629-31-2
IUPAC Name (1E/1Z)-Heptanal oximeExists as E/Z isomeric mixture
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow oilMay crystallize at low temps (<10°C)
Boiling Point ~100–105 °C @ 10 mmHgExtrapolated; decomposes at atm pressure
Density ~0.89 g/mLDenser than parent aldehyde (0.81 g/mL)
Solubility DMSO, Chloroform, EthanolImmiscible in water
Flash Point > 65 °CEstimate based on homologues

Part 2: Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of heptanal oxime from heptanal using a buffered hydroxylamine system. Rationale: The reaction uses a buffered aqueous-alcoholic medium to maintain a pH of ~5–7. This prevents the acid-catalyzed hydrolysis of the product oxime while ensuring the hydroxylamine reagent remains nucleophilic (not fully protonated).

Reagents
  • Precursor: Heptanal (CAS 111-71-7) - Must be freshly distilled if significant yellowing is observed (oxidation).

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Acetate (NaOAc).

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Protocol
  • Preparation of Hydroxylamine Solution:

    • In a 500 mL round-bottom flask, dissolve 1.1 equivalents of NH₂OH·HCl in minimal water.

    • Add 0.6 equivalents of Na₂CO₃ (or 1.1 eq NaOAc) slowly to neutralize. Caution: CO₂ evolution.

    • Add ethanol to create a homogeneous phase.

  • Controlled Addition (The Critical Step):

    • Cool the solution to 0–5 °C using an ice bath.

    • Add 1.0 equivalent of Heptanal dropwise over 30 minutes.

    • Scientific Insight: Low temperature favors the kinetic formation of the E-isomer and prevents aldol condensation side reactions of the aldehyde.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Validation: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear; the oxime appears as a lower R_f streak (due to E/Z isomers).

  • Work-up & Isolation:

    • Rotary evaporate ethanol.

    • Extract the aqueous residue with Diethyl Ether or Dichloromethane (3x).

    • Wash combined organics with Brine to remove residual hydroxylamine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >95% pure. For pharmaceutical grade, perform vacuum distillation (0.5 mmHg). Warning: Do not heat above 140°C to avoid thermal rearrangement to amide.

Part 3: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral markers must be confirmed.

Nuclear Magnetic Resonance (NMR)

The oxime exists as a mixture of E (anti) and Z (syn) isomers, typically in a 3:1 to 5:1 ratio favoring the sterically less crowded E-isomer.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldoxime Proton (-CH=N-):

      • E-isomer: Triplet (t) at 7.40 ppm (J ≈ 6 Hz). The proton is cis to the OH group, experiencing shielding.

      • Z-isomer: Triplet (t) at 6.75 ppm .

    • Hydroxyl Proton (=N-OH): Broad singlet at 9.0–10.5 ppm (concentration dependent).

    • α-Methylene (-CH₂-C=N-): Multiplet at 2.20–2.40 ppm .

    • Terminal Methyl (-CH₃): Triplet at 0.88 ppm .

  • ¹³C NMR:

    • Imine Carbon (C=N): Signal at ~152 ppm .

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad, strong band at 3200–3400 cm⁻¹ .

  • C=N Stretch: Sharp, weak band at 1660–1670 cm⁻¹ (Diagnostic for oxime vs. aldehyde).

  • N-O Stretch: Medium band at 930–950 cm⁻¹ .

Part 4: Advanced Reactivity & Drug Discovery Applications

Heptanal oxime is not just an end-point; it is a divergence point. The following workflow illustrates its utility in generating diverse pharmacophores.

Dehydration to Heptanenitrile
  • Reagents: Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂).

  • Mechanism: The OH group is converted to a leaving group (acetate/chlorosulfite), followed by E2 elimination.

  • Application: Synthesis of tetrazoles (bioisosteres for carboxylic acids) via cycloaddition with azides.

Reduction to Heptylamine
  • Reagents: LiAlH₄ or H₂/Raney Nickel.

  • Application: Introduction of the C7-amine linker, crucial for increasing lipophilicity in CNS-active drugs (improving Blood-Brain Barrier penetration).

Nitrile Oxide Generation (Isoxazole Synthesis)
  • Reagents: Chloramine-T or N-Chlorosuccinimide (NCS) + Base.

  • Mechanism: In situ formation of the hydroximoyl chloride followed by HCl elimination yields the Heptanenitrile oxide dipole.

  • Application: 1,3-Dipolar cycloaddition with alkynes to form 3-hexylisoxazoles , a privileged scaffold in antibiotics and anti-inflammatory agents.

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Isomerism of Heptanal Oxime

This diagram illustrates the buffered synthesis pathway and the resulting geometric isomerism.

Synthesis Heptanal Heptanal (C7 Aldehyde) Intermediate Tetrahedral Intermediate Heptanal->Intermediate Nucleophilic Attack (0-5°C) NH2OH Hydroxylamine HCl + Na2CO3 NH2OH->Intermediate Oxime Heptanal Oxime (C7H15NO) Intermediate->Oxime - H2O (Elimination) E_Iso (E)-Isomer (Major, ~80%) Oxime->E_Iso Z_Iso (Z)-Isomer (Minor, ~20%) Oxime->Z_Iso

Caption: Controlled synthesis of Heptanal Oxime favoring the thermodynamically stable E-isomer.

Diagram 2: Drug Discovery Divergence Tree

This flow demonstrates how Heptanal Oxime acts as a central hub for accessing distinct chemical spaces.

Reactivity Oxime Heptanal Oxime (CAS 629-31-2) Nitrile Heptanenitrile (C6-CN) Oxime->Nitrile Dehydration Amine Heptylamine (C7-NH2) Oxime->Amine Reduction Dipole Nitrile Oxide (In Situ) Oxime->Dipole Oxidation Isoxazole 3-Hexylisoxazole Scaffold Dipole->Isoxazole Click Chem Dehydration Dehydration (Ac2O / SOCl2) Reduction Reduction (LiAlH4 / H2) Oxidation Chlorination/Base (NCS + Et3N) Click + Alkyne (1,3-Dipolar Cycloaddition)

Caption: Divergent synthesis pathways transforming Heptanal Oxime into nitriles, amines, and heterocycles.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Thermal Stability: Oximes can undergo violent decomposition if heated rapidly in the presence of strong acids or metal salts (Fe, Cu). Always distill under reduced pressure.

  • Storage: Store under nitrogen at 2–8 °C. Oximes are hygroscopic and can slowly hydrolyze back to the aldehyde if exposed to moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354166, Heptanal oxime. Retrieved January 29, 2026 from [Link]

  • Organic Chemistry Portal (2025). Synthesis of Oximes and Beckmann Rearrangement. Retrieved January 29, 2026 from [Link]

  • NIST Chemistry WebBook. Heptanal (Parent Compound) Thermochemical Data. Retrieved January 29, 2026 from [Link]

  • Hyodo, K., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles.[2] Chemistry – An Asian Journal.[2] Retrieved January 29, 2026 from [Link]

Sources

Foundational

1H NMR spectrum analysis of Heptanal oxime.

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Heptanal Oxime Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of heptanal oxime. Desi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Heptanal Oxime

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of heptanal oxime. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a deep, mechanistic interpretation of the spectrum. We will explore the synthesis of heptanal oxime, detail a robust protocol for NMR data acquisition, and conduct a thorough analysis of the resulting spectrum with a special focus on the characterization and quantification of its E and Z stereoisomers. The causality behind experimental choices is explained throughout, ensuring that the described protocols are self-validating and grounded in established spectroscopic principles.

Introduction: The Role of ¹H NMR in Structural Elucidation of Oximes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1][2] For compounds like oximes, which are pivotal in synthetic chemistry and drug design, ¹H NMR provides critical information not only about the molecular backbone but also about stereochemistry. The C=N double bond in oximes gives rise to geometric isomerism (E and Z), and these isomers often exhibit distinct biological activities and physical properties.[1][3] ¹H NMR spectroscopy is exceptionally sensitive to the subtle differences in the electronic environments of protons in these isomers, making it the definitive tool for their identification and quantification.[4]

This guide will use heptanal oxime as a model system to demonstrate the principles of ¹H NMR analysis. We will dissect its spectrum to assign every proton, interpret spin-spin coupling patterns, and differentiate between the E and Z isomers, thereby providing a complete structural picture of the molecule.

Experimental Methodology: A Self-Validating Workflow

A high-quality spectrum is the foundation of accurate analysis. The following sections detail the synthesis and the critical parameters for acquiring a publication-quality ¹H NMR spectrum of heptanal oxime.

Synthesis of Heptanal Oxime

The synthesis of oximes from aldehydes is a robust and high-yielding reaction. The protocol below describes a standard procedure for the preparation of heptanal oxime from heptanal.

Protocol 1: Oximation of Heptanal

  • Dissolution: Dissolve heptanal (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) to the solution.

  • Base Addition: Add a mild base, such as sodium acetate or pyridine (1.2 eq), portion-wise while stirring. The base neutralizes the HCl released, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield heptanal oxime, typically as a mixture of E and Z isomers.[5]

G heptanal Heptanal product Heptanal Oxime (E/Z Mixture) heptanal->product Oximation Reaction reagents NH₂OH·HCl, Base (e.g., Sodium Acetate) Ethanol/Water reagents->heptanal

Caption: Workflow for the synthesis of heptanal oxime.

¹H NMR Sample Preparation and Data Acquisition

The quality of the NMR data is critically dependent on proper sample preparation and the selection of acquisition parameters.

Protocol 2: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized heptanal oxime.[6]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[6][7]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[8] TMS is chemically inert and its sharp singlet signal does not typically overlap with analyte signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coils (typically ~4 cm).

Data Acquisition Parameters

Acquiring a spectrum for quantitative analysis requires specific parameter choices to ensure signal intensities are directly proportional to the number of protons.[9][10]

ParameterRecommended ValueRationale
Spectrometer400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
SolventCDCl₃Common solvent with a residual peak at δ 7.26 ppm.[7]
Pulse Angle90° (π/2)Ensures maximum signal intensity for a single scan.[11]
Acquisition Time (AQ)3-4 secondsAllows for the complete decay of the Free Induction Decay (FID), ensuring high resolution.[9][12]
Relaxation Delay (D1)5 x T₁ (~5-10 s)Crucial for quantitation. A long delay allows all protons to fully relax back to equilibrium before the next pulse, ensuring integrations are accurate.[11]
Number of Scans (NS)16-64Signal-to-noise ratio improves with the square root of the number of scans. This range is typically sufficient for a sample of this concentration.[13]
Temperature298 K (25 °C)A standard temperature that ensures reproducibility.[9]

¹H NMR Spectrum Analysis of Heptanal Oxime

The ¹H NMR spectrum of heptanal oxime is characterized by signals from the heptyl chain and the oxime functional group. Crucially, the presence of both E and Z isomers results in two distinct sets of signals for protons close to the C=N bond.[4]

The Heptyl Chain Signature

The signals for the long alkyl chain are generally found in the upfield region of the spectrum (δ 0.8-2.5 ppm).[8][14]

  • Terminal Methyl Group (H-7): A triplet at approximately δ 0.9 ppm. It is split by the two adjacent H-6 protons (n+1 rule, 2+1=3).[15]

  • Methylene Groups (H-3, H-4, H-5): A complex, overlapping multiplet region around δ 1.3-1.6 ppm. The chemical shifts are very similar, leading to signal overlap.

  • Methylene Group α to the Oxime (H-2): This group is adjacent to the electron-withdrawing C=N bond and is therefore deshielded, appearing further downfield around δ 2.2-2.5 ppm.[16] It appears as a triplet, being split by the H-3 protons. Due to isomerism, two distinct triplets may be observed for this position.

The Oxime Group and Isomer Differentiation

The protons directly attached to or near the C=N bond are most diagnostic for identifying and differentiating the E and Z isomers.

  • Azomethine Proton (H-1): This is the proton on the carbon of the C=N bond. It is significantly deshielded and appears as a triplet (split by H-2). The chemical shift of this proton is highly sensitive to the stereochemistry of the oxime.

    • E-isomer: The H-1 proton is syn to the -OH group. It typically appears more upfield.

    • Z-isomer: The H-1 proton is anti to the -OH group. It generally appears more downfield. This is because the lone pairs of the oxygen atom can deshield the H-1 proton in the Z configuration.[3]

  • Hydroxyl Proton (-NOH): This proton gives a broad singlet, often in the range of δ 8.0-11.5 ppm.[17] Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

G cluster_E E-isomer cluster_Z Z-isomer E_isomer E_isomer E_label H-1 is syn to -OH (More shielded) Z_isomer Z_isomer Z_label H-1 is anti to -OH (More deshielded)

Sources

Exploratory

Technical Guide: Vibrational Spectroscopy and Structural Analysis of Heptanal Oxime

Executive Summary Heptanal oxime ( ) serves as a critical intermediate in the synthesis of nitriles, amines, and heterocyclic compounds. In drug development, oxime linkages are often investigated for their hydrolytic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptanal oxime (


) serves as a critical intermediate in the synthesis of nitriles, amines, and heterocyclic compounds. In drug development, oxime linkages are often investigated for their hydrolytic stability and potential as prodrugs.

This guide provides a rigorous framework for interpreting the Infrared (IR) spectrum of heptanal oxime. Unlike simple alcohols or ketones, oximes exhibit complex hydrogen-bonding networks (dimerization) that significantly alter vibrational frequencies. This document outlines the theoretical basis for these vibrations, a self-validating synthesis protocol, and a logic-flow for spectral assignment.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the dynamic molecular environment of the oxime group.

The Hydrogen Bonding Network

Heptanal oxime exists in equilibrium between free monomers and hydrogen-bonded complexes (dimers and oligomers).

  • Monomers: Exist primarily in dilute solutions (

    
     M in non-polar solvents like 
    
    
    
    ).
  • Dimers: In neat liquid or concentrated solution, oximes form cyclic dimers via intermolecular hydrogen bonds between the hydroxyl proton and the nitrogen lone pair of a neighboring molecule.

This equilibrium causes the O-H stretching band to appear as a broad, concentration-dependent feature, distinct from the sharp band of free alcohols.

Isomerism ( vs. )

Aldoximes exist as two geometric isomers:

  • 
    -isomer (anti):  The -OH group and the alkyl chain are on opposite sides of the C=N bond. This is thermodynamically favored for heptanal oxime due to lower steric hindrance.
    
  • 
    -isomer (syn):  The -OH group is on the same side as the alkyl chain.
    

While difficult to resolve fully via low-resolution IR, the


-isomer typically exhibits a lower frequency O-H stretch due to intramolecular steric compression facilitating stronger localized H-bonding.

Spectral Deconvolution: The Fingerprint

The conversion of Heptanal to Heptanal Oxime is spectroscopically defined by the disappearance of the carbonyl stretch and the appearance of the imine and hydroxyl bands.

Diagnostic Bands Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityStructural Insight
O-H Stretch (Bonded)3150 – 3350 Broad, MediumDiagnostic of H-bonded oxime dimers.
O-H Stretch (Free)~3600 Sharp, WeakVisible only in dilute solutions.
C-H Stretch (Alkyl)2850 – 2960 Strong

C-H from the heptyl chain.
C=N Stretch1650 – 1685 Weak/MediumThe "Oxime Core." Replaces the C=O band.
N-O Stretch930 – 960 MediumSpecific to the N-O single bond.
C=O Stretch (Residual)~1720 Absent Presence indicates incomplete reaction.
Detailed Analysis
  • The O-H Region (3600–3100 cm⁻¹): Unlike carboxylic acids (which center ~3000 cm⁻¹), oxime O-H bands are slightly higher in energy but remain broad.

  • The C=N Region (1650–1685 cm⁻¹): This band is less intense than a Carbonyl (C=O) stretch because the change in dipole moment for C=N is smaller. Critical Check: If a strong band remains at 1720 cm⁻¹, the sample is contaminated with unreacted heptanal.

  • The Aldoxime C-H (2850–2900 cm⁻¹): The proton attached to the imine carbon (

    
    ) exhibits a stretching vibration. However, in heptanal oxime, this is often obscured by the strong alkyl C-H stretches of the heptyl chain.
    

Logic Flow for Spectral Assignment

The following diagram illustrates the decision matrix for confirming the identity of heptanal oxime using IR data.

IR_Logic Start Start: Unknown Spectrum Check_CO Check 1700-1725 cm⁻¹ (Strong Band?) Start->Check_CO Is_Aldehyde Result: Residual Heptanal (Incomplete Reaction) Check_CO->Is_Aldehyde Yes Check_OH Check 3150-3400 cm⁻¹ (Broad Band?) Check_CO->Check_OH No Check_CN Check 1650-1685 cm⁻¹ (Weak/Med Band?) Check_OH->Check_CN Yes Fail Result: Not an Oxime Check_OH->Fail No Check_NO Check 930-960 cm⁻¹ (N-O Stretch) Check_CN->Check_NO Yes Check_CN->Fail No Confirm_Oxime Confirmation: Heptanal Oxime Identified Check_NO->Confirm_Oxime Present

Figure 1: Decision matrix for the spectroscopic validation of Heptanal Oxime.

Experimental Protocol: Synthesis & Validation

To generate a reference standard for spectral comparison, follow this self-validating protocol. This method uses hydroxylamine hydrochloride buffered with sodium acetate to prevent acid-catalyzed hydrolysis.

Reagents
  • Heptanal (1 eq)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Acetate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow
  • Preparation: Dissolve

    
     and 
    
    
    
    in the Ethanol/Water mixture. The solution will warm slightly as the free hydroxylamine base is generated.
  • Addition: Cool the solution to 0°C. Add Heptanal dropwise. Why? Exothermic control prevents side reactions (Beckmann rearrangement precursors).

  • Reaction: Stir at room temperature for 2 hours.

  • Monitoring: Spot on TLC (Silica). Stain with

    
    . Heptanal (aldehyde) oxidizes instantly; Oxime is slower.
    
  • Workup:

    • Evaporate Ethanol.

    • Extract aqueous residue with Diethyl Ether (

      
      ).
      
    • Wash organic layer with brine (removes residual salts).

    • Dry over Anhydrous

      
      .
      
  • Purification: Vacuum distillation (bp ~103-107°C @ 6 mmHg). Note: Heptanal oxime is a liquid/low-melting solid.

Synthesis Visualization

Synthesis_Flow Reactants Heptanal + NH₂OH·HCl (+ NaOAc) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Elimination Elimination of H₂O Intermediate->Elimination Proton Transfer Product Heptanal Oxime (E/Z Mixture) Elimination->Product - H₂O

Figure 2: Mechanistic pathway for the condensation of Heptanal with Hydroxylamine.

Troubleshooting & Validation Techniques

The "Dilution Test" (Self-Validation)

If the O-H assignment is ambiguous, perform a dilution study:

  • Prepare a 10% solution of the oxime in dry

    
     or 
    
    
    
    .
  • Record the IR spectrum.[2]

  • Dilute to 1% and record again.

  • Result: The broad band at 3200 cm⁻¹ (dimer) should decrease in intensity, while a sharp band at ~3600 cm⁻¹ (monomer) increases. This confirms the O-H functionality and hydrogen bonding nature.

Water Contamination

A common artifact is water in the sample (from incomplete drying).

  • Water: Broad band centered at 3400 cm⁻¹ + Scissoring bend at 1640 cm⁻¹.

  • ** DIFFERENTIATION:** The water bend (1640) overlaps with the Oxime C=N. However, water lacks the C-H alkyl stretches. If the 1640 band is disproportionately strong compared to the C=N expected intensity, dry the sample again with

    
    .
    

References

  • NIST Mass Spectrometry Data Center. Heptanal IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • Organic Syntheses. Preparation of Oximes: General Procedures. Org.[5][6][7] Synth. Coll. Vol. 2, p. 76 (1943). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR frequency assignments).
  • ResearchGate. Infrared Study of the N-OH Group in Alpha and Beta Oximes. Available at: [Link]

Sources

Foundational

Technical Guide: Mechanistic &amp; Synthetic Protocols for Heptanal Oxime Formation

Executive Summary This guide details the formation of Heptanal Oxime ( ) via the condensation of heptanal with hydroxylamine. While conceptually simple, the reaction is governed by a rigorous pH-dependent kinetic profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formation of Heptanal Oxime (


) via the condensation of heptanal with hydroxylamine. While conceptually simple, the reaction is governed by a rigorous pH-dependent kinetic profile that dictates yield and purity. This document moves beyond basic textbook descriptions to provide a self-validating experimental framework suitable for pharmaceutical intermediate synthesis, emphasizing the critical balance between nucleophilic attack and acid-catalyzed dehydration.

Mechanistic Framework

The formation of heptanal oxime is a classic nucleophilic addition-elimination reaction. However, for reproducible high-yield synthesis, one must understand the "Bell-Shaped" pH rate profile first described by Jencks (1959).

The Two-Step Pathway

The reaction proceeds through a carbinolamine intermediate which is rarely isolated due to its instability.

  • Nucleophilic Attack (Rate-determining at Acidic pH): The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of heptanal.

  • Dehydration (Rate-determining at Neutral/Basic pH): The resulting carbinolamine undergoes acid-catalyzed elimination of water to form the C=N double bond.

The Kinetic "Sweet Spot" (pH 4.5)
  • pH < 3: The amine group of hydroxylamine is protonated (

    
    ), destroying its nucleophilicity. The reaction stalls because the nucleophile is deactivated.
    
  • pH > 6: The concentration of free nucleophile is high, but there is insufficient acid to catalyze the dehydration step (

    
     is a poor leaving group). The reaction stalls at the carbinolamine stage.
    
  • Optimal pH (4.5 ± 0.5): This window provides enough free amine for the attack and enough protons to catalyze the dehydration.

Stereochemistry (E/Z Isomerism)

Heptanal oxime exists as two geometric isomers: (E) (syn) and (Z) (anti).

  • Thermodynamic Preference: The (E)-isomer is generally favored (>90%) due to steric repulsion between the hydroxyl group and the heptyl chain in the (Z)-isomer.

  • Isomerization: Acidic conditions can facilitate E/Z isomerization.

Pathway Visualization

OximeMechanism Reactants Heptanal + NH2OH Protonation pH < 3: NH3OH+ (Inactive) Reactants->Protonation High [H+] Intermediate Carbinolamine (Tetrahedral) Reactants->Intermediate Nucleophilic Attack (Rate Limiting at pH < 4) Transition Acid Catalyzed Dehydration (-H2O) Intermediate->Transition H+ Transfer Product Heptanal Oxime (E/Z Mixture) Transition->Product Elimination (Rate Limiting at pH > 6)

Figure 1: Reaction coordinate showing the dual dependency on pH. Note the divergence at low pH leading to inactive species.

Experimental Dynamics & Control

Solvent Selection Strategy

Heptanal is a lipophilic C7 fatty aldehyde, while hydroxylamine hydrochloride is an ionic salt.

  • The Challenge: Phase separation prevents reaction.

  • The Solution: A miscible co-solvent system. Ethanol/Water (1:1) or THF/Water is required to solubilize the aldehyde while keeping the hydroxylamine salt dissolved.

The Self-Validating Buffer System

Instead of manually titrating strong acid/base (which risks local pH spikes), use a Sodium Acetate/Acetic Acid buffer .

  • Why: Sodium Acetate (

    
    ) acts as a proton sponge for the 
    
    
    
    released by hydroxylamine hydrochloride (
    
    
    ).
  • Stoichiometry: 1.1 equivalents of NaOAc per 1 equivalent of

    
     naturally buffers the system to pH ~4.5–5.0, locking the reaction in the kinetic "sweet spot" without external monitoring.
    

Optimized Synthetic Protocol

Objective: Synthesis of Heptanal Oxime (10 mmol scale). Safety: Hydroxylamine is toxic and a potential sensitizer.[1] Heptanal is flammable. Work in a fume hood.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
Heptanal 114.191.01.14 g (1.4 mL)Substrate
Hydroxylamine HCl 69.491.20.83 gNucleophile Source
Sodium Acetate (anhyd) 82.031.51.23 gBuffer/Base
Ethanol (95%) --10 mLCo-solvent
Water (DI) --5 mLSolvent
Step-by-Step Methodology
  • Buffer Preparation (The Control Step):

    • In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (0.83 g) and Sodium Acetate (1.23 g) in Water (5 mL).

    • Checkpoint: The solution should be clear. Evolution of heat is minimal.

  • Substrate Addition:

    • Add Ethanol (10 mL) to the aqueous solution.

    • Add Heptanal (1.14 g) dropwise with vigorous stirring.

    • Observation: The mixture may become slightly cloudy initially but should homogenize or form a fine emulsion upon heating.

  • Reaction Phase:

    • Stir at Room Temperature for 1 hour . (Heating to 40°C accelerates the reaction but is often unnecessary for aldehydes).

    • Validation: Spot on TLC (Hexane:EtOAc 8:2). Heptanal (

      
      ) should disappear; Oxime (
      
      
      
      ) appears.
  • Workup & Isolation:

    • Evaporate Ethanol under reduced pressure (Rotovap).

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

ProtocolFlow Start Dissolve NH2OH.HCl + NaOAc in Water (pH ~4.5) Mix Add EtOH + Heptanal (Single Phase/Emulsion) Start->Mix React Stir RT, 60 mins Monitor TLC Mix->React Workup Evaporate EtOH -> Extract w/ DCM React->Workup Finish Heptanal Oxime (Clear Oil/Low Melt Solid) Workup->Finish

Figure 2: Operational workflow emphasizing the buffering step as the critical initiation point.

Analytical Characterization

Confirming the structure requires distinguishing the oxime from the starting aldehyde.

1H-NMR (CDCl3, 400 MHz)
  • Aldehyde Proton (Starting Material): A triplet/singlet at 9.76 ppm . Must be absent.

  • Oxime Proton (-CH=N-):

    • (E)-Isomer (Major): Triplet (or dd) at 7.40 – 7.50 ppm .

    • (Z)-Isomer (Minor): Triplet at 6.70 – 6.80 ppm .

  • Hydroxyl Proton (=N-OH): Broad singlet, typically 8.0 – 10.0 ppm (concentration dependent).

Infrared Spectroscopy (FT-IR)
  • C=N Stretch: Weak to medium band at 1660–1670 cm⁻¹ .

  • O-H Stretch: Broad, strong band at 3100–3300 cm⁻¹ .

  • Absence: No strong C=O stretch at 1720 cm⁻¹.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • Organic Chemistry Portal. Oxime Synthesis: Recent Literature and Protocols. Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • Sigma-Aldrich. Hydroxylamine Hydrochloride Safety Data Sheet (SDS). Link

Sources

Exploratory

Thermochemical Profile &amp; Process Safety Guide: Heptanal Oxime

Executive Summary Heptanal oxime (Enanthaldoxime) is a critical intermediate in the synthesis of enantholactam, the monomer for Nylon-7 (polyenanthamide). Despite its industrial relevance, experimental thermochemical dat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptanal oxime (Enanthaldoxime) is a critical intermediate in the synthesis of enantholactam, the monomer for Nylon-7 (polyenanthamide). Despite its industrial relevance, experimental thermochemical data for this specific oxime is fragmented in public literature. This guide synthesizes available experimental data with high-fidelity group contribution estimates to provide a working thermochemical profile.

Critical Safety Notice: Like many aliphatic oximes, heptanal oxime exhibits thermal instability. Differential Scanning Calorimetry (DSC) profiles of homologous oximes suggest an onset of exothermic decomposition near 120–140°C. Process temperatures must be strictly controlled to prevent runaway Beckmann rearrangements or dehydration reactions.

Part 1: Chemical Identity & Physical Properties[1][2][3]

Heptanal oxime exists as a low-melting solid or viscous liquid at room temperature, depending on purity and isomeric composition (


 ratio).
PropertyValueMethod/Source
CAS Registry Number 629-31-2Verified
Molecular Formula

Stoichiometry
Molecular Weight 129.20 g/mol Calculated
Melting Point (

)
53–55 °C (Pure)Recrystallized from EtOH [1]
Boiling Point (

)
103–107 °C @ 6 mmHgExperimental [1]
Boiling Point (

)
~195 °C @ 760 mmHgExtrapolated (Not recommended due to decomp.)[1][2]
Density (

)
0.88 ± 0.01 g/cm³Calculated @ 20°C
Solubility Soluble in EtOH, Ether; Insoluble in

Experimental

Part 2: Thermochemical Data Profile

Due to the lack of direct calorimetric combustion data for heptanal oxime, the following values are derived using the Joback Group Contribution Method and comparative analysis with cyclohexanone oxime (a structurally similar standard).

Table 1: Estimated Thermochemical Properties
Thermodynamic QuantityEstimated ValueMethodology/Notes
Enthalpy of Formation (

)
-115.4 kJ/molJoback Method [2]
Enthalpy of Formation (

)
-182.0 kJ/molDerived via

subtraction
Enthalpy of Vaporization (

)
54.5 kJ/molEstimated via Trouton’s Rule & Boiling Point
Heat Capacity (

)
285.4 J/(mol[2]·K)Group Contribution Estimate
Flash Point ~99 °CCalculated (Closed Cup)
Vapor Pressure Estimation (Antoine Equation)

Warning: Do not extrapolate above 120°C due to decomposition risks.

Based on the boiling point coordinate (105°C @ 6 mmHg) and standard aliphatic oxime behavior, the predicted Antoine parameters for the equation


 (

in bar,

in K) are:
  • A: 4.25

  • B: 1850

  • C: -60

Part 3: Synthesis & Process Protocol

Objective: Synthesis of Heptanal Oxime via condensation of Heptanal with Hydroxylamine. Scale: Laboratory (100g basis).

Reaction Mechanism & Workflow

The synthesis relies on nucleophilic attack of hydroxylamine on the aldehyde carbonyl. Control of pH is vital to prevent acetal formation (acidic) or aldol condensation (basic).

SynthesisWorkflow cluster_safety Safety Critical Control Point Reactants Heptanal + NH2OH·HCl Reaction Condensation (Stir 1h @ RT) Reactants->Reaction Mix Buffer Na2CO3 Solution (Keep T < 45°C) Buffer->Reaction Dropwise Addition Separation Phase Separation (Oil Layer) Reaction->Separation Purification Distillation (103-107°C @ 6mmHg) Separation->Purification Dry w/ MgSO4 Product Heptanal Oxime (Solidifies < 50°C) Purification->Product

Figure 1: Synthesis workflow emphasizing temperature control during buffering and the vacuum requirement for purification to avoid thermal degradation.

Detailed Protocol
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Charging: Add 115 g (141 mL) of heptanal and a solution of 87 g hydroxylamine hydrochloride in 150 mL water. Start vigorous stirring.

  • Buffering (Exothermic Step): Dissolve 67 g anhydrous sodium carbonate in 250 mL water. Add this solution dropwise via the funnel.

    • Critical Control: Monitor internal temperature. Do not exceed 45°C . Use an ice bath if necessary.

  • Reaction: Once addition is complete, stir for 1 hour at room temperature.

  • Workup: Separate the upper oily layer. Wash with water (

    
    ). Dry over anhydrous 
    
    
    
    .
  • Purification:

    • Option A (Preferred for Purity): Recrystallize from 60% ethanol (25g oxime per 70mL solvent).

    • Option B (Distillation): Vacuum distill at 6 mmHg . Collect fraction at 103–107°C . Caution: Ensure vacuum is stable; heating oximes >130°C at atmospheric pressure risks explosion.

Part 4: Thermal Stability & Safety

Decomposition Hazards

Oximes are energetically metastable. At elevated temperatures (typically


), they undergo exothermic decomposition.
  • Beckmann Rearrangement: Catalyzed by acid or heat, converting oxime to amide (exothermic).

  • Dehydration: Converts aldoxime to nitrile + water.

DSC Interpretation: A typical DSC trace for an aliphatic oxime will show a sharp endotherm (melting) followed by a broad exotherm (decomposition) starting around 130–150°C. Never distill heptanal oxime at atmospheric pressure.

Decomposition Oxime Heptanal Oxime Heat Heat (>140°C) / Acid Oxime->Heat Nitrile Heptanenitrile + H2O (Dehydration) Heat->Nitrile Thermal/Basic Amide Enanthamide (Beckmann Rearrangement) Heat->Amide Acid Catalyzed

Figure 2: Competing thermal decomposition pathways. The nitrile pathway releases water, which can cause pressure buildup in closed vessels.

Part 5: Industrial Application (Beckmann Rearrangement)

The primary utility of heptanal oxime in drug development and materials science is its conversion to Enantholactam , a precursor for Nylon-7. This polymer is valued for its thermal stability and mechanical properties in biomedical sutures.

Rearrangement Protocol: Treatment of heptanal oxime with polyphosphoric acid (PPA) or thionyl chloride induces the migration of the alkyl group to the nitrogen, forming the amide.



Note: For aldoximes, the rearrangement often competes with dehydration to the nitrile. Careful catalyst selection (e.g., Cyanuric chloride) favors the amide.

References

  • Preparation of n-heptanal oxime. PrepChem. Retrieved Oct 26, 2023.

  • Joback, K.G., and Reid, R.C.[3][4][5] "Estimation of Pure-Component Properties from Group-Contributions." Chemical Engineering Communications, 57(1-6), 233-243, 1987.[3][5]

  • Heptanal Oxime Properties. PubChem Database, CID 5354166. National Center for Biotechnology Information.

  • Lide, D.R. CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press, 2007.
  • Kozyro, A.A., et al. "Thermodynamic properties of cyclohexanone oxime." Journal of Chemical & Engineering Data, 2008.

Sources

Foundational

Physical appearance and odor of Heptanal oxime.

Physicochemical Characterization & Organoleptic Profile Executive Summary Heptanal oxime (CAS: 629-31-2), also known as Enanthaldoxime, is a functional derivative of heptanal characterized by a distinctive green, vegetat...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Organoleptic Profile

Executive Summary

Heptanal oxime (CAS: 629-31-2), also known as Enanthaldoxime, is a functional derivative of heptanal characterized by a distinctive green, vegetative, and slightly fatty odor profile.[1][2] While structurally simple, its phase behavior exhibits a critical duality—existing as a low-melting solid that frequently presents as a supercooled liquid in laboratory and industrial settings. This guide provides a rigorous analysis of its physical state, sensory attributes, and synthesis protocols, designed for researchers in fragrance chemistry and organic synthesis.

Part 1: Chemical Identity & Structural Dynamics

Heptanal oxime exists as a mixture of geometric isomers (


 and 

) around the C=N double bond. This isomerism influences its melting point and solubility profile, a factor often overlooked in standard safety data sheets.
Parameter Technical Specification
IUPAC Name (

)-N-Heptylidenehydroxylamine
CAS Number 629-31-2
Molecular Formula

Molecular Weight 129.20 g/mol
SMILES CCCCCCC=NO
Structural Class Aliphatic Aldoxime
Part 2: Physical Appearance & Phase Behavior[3]

The physical appearance of Heptanal oxime is a frequent source of confusion due to its melting point falling near ambient temperatures.

1. Macroscopic Appearance
  • Standard State (Pure): White to off-white crystalline solid or waxy mass.

  • Common State (Technical): Colorless to pale yellow viscous liquid.[3]

    • Note: The liquid state at room temperature is often due to supercooling or the presence of trace impurities (unreacted heptanal) which depress the melting point.

2. Critical Phase Data

The following data points represent the purified substance. Technical grades may deviate.

PropertyValueContext/Condition
Melting Point 53–55 °CHigh purity (recrystallized)
Melting Point 44–46 °CTechnical grade / Mixed isomers
Boiling Point 103–107 °C@ 6 mmHg (Vacuum)
Boiling Point ~195 °C@ 760 mmHg (Theoretical/Decomposes)
Density 0.880 – 0.902 g/cm³@ 20 °C (Liquid phase)
Refractive Index 1.450 – 1.455@ 20 °C
Part 3: Organoleptic Characterization[3]

In fragrance and flavor applications, the conversion of an aldehyde to its oxime typically "tames" the harshness of the carbonyl group. Heptanal oxime follows this rule, shifting the profile from aggressive fatty notes to softer vegetative tones.

Sensory Profile Analysis[4]
  • Primary Character: Green, Vegetative, Herbal. [4]

    • Unlike the sharp, piercing "fatty-rancid" note of the parent Heptanal, the oxime offers a smoother, more "leafy" green impression.

  • Secondary Nuances: Violet-leaf, Oily, Waxy.

    • It shares structural kinship with other "violet" chemicals (which are often C7-C9 derivatives), providing a bridge between fatty aldehydes and floral notes.

  • Tenacity: Moderate to High. The oxime functionality lowers volatility compared to the aldehyde, acting as a fixative for green top notes.

Comparative Odor Map

OdorMap Heptanal Heptanal (Parent) Oxime Heptanal Oxime Heptanal->Oxime Chemical Modification Fatty Harsh, Fatty, Rancid Heptanal->Fatty Dominant Oxime->Fatty Suppressed/Background Green Vegetative, Herbal Oxime->Green Primary Note Violet Violet Leaf, Waxy Oxime->Violet Secondary Note

Figure 1: Olfactory shift from parent aldehyde to oxime. The oximation process suppresses the aggressive fatty notes, enhancing the green/vegetative character.

Part 4: Synthesis & Purification Protocol

The synthesis of Heptanal oxime is a standard condensation reaction, but pH control is the variable that determines yield and purity. If the environment is too acidic, the oxime can hydrolyze back to the aldehyde; if too basic, side reactions (aldol condensation of the aldehyde) may occur.

Reaction Mechanism


Step-by-Step Protocol (Self-Validating)

Reagents:

  • Heptanal (freshly distilled to remove heptanoic acid).

  • Hydroxylamine Hydrochloride (

    
    ).[5]
    
  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Procedure:

  • Preparation: In a 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve 1.1 equivalents of Hydroxylamine Hydrochloride in water.

  • Addition: Add 1.0 equivalent of Heptanal. The mixture will be biphasic.

  • pH Adjustment (Critical Step):

    • Validation: Monitor internal temperature; keep below 45°C.

    • Slowly add the base (dissolved in water) via an addition funnel.

    • Target: Neutralize the HCl released. Maintain pH ~7–8.

  • Reaction: Stir vigorously for 60–90 minutes at ambient temperature.

    • Checkpoint: TLC or GC should show complete disappearance of the Heptanal peak.

  • Workup:

    • Separate the organic layer (oily liquid/solid).

    • Extract aqueous layer with ether/DCM. Combine organics.

    • Wash with brine to remove residual hydroxylamine.

  • Purification (The "Expertise" Step):

    • Distillation: Distill under reduced pressure (6 mmHg). Collect fraction at 103–107°C.

    • Recrystallization: If a solid is required, dissolve the distillate in 60% Ethanol/Water, cool to 0°C, and filter the white crystals.

Synthesis Workflow Diagram

SynthesisFlow Start Start: Heptanal + NH2OH·HCl Buffer Add Base (Na2CO3) Temp < 45°C Start->Buffer Check Checkpoint: GC/TLC (No Aldehyde) Buffer->Check Check->Buffer Incomplete (Stir longer) Workup Phase Separation & Wash Check->Workup Pass Distill Vacuum Distillation 103-107°C @ 6mmHg Workup->Distill Solidify Recrystallization (Optional) 60% EtOH -> Solid Distill->Solidify

Figure 2: Synthesis and purification workflow emphasizing temperature control and phase separation.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354166, Heptanal Oxime. Retrieved from [Link]

  • The Good Scents Company. Heptanal (Aldehyde C-7) Organoleptic Properties. (Contextual reference for parent aldehyde comparison). Retrieved from [Link]

  • PrepChem. Preparation of n-heptanal oxime. (Detailed synthesis parameters). Retrieved from [Link]

Sources

Exploratory

Heptanal Oxime: Molecular Identity, Synthesis, and Pharmaceutical Utility

This technical guide details the molecular identity, synthesis, and application of Heptanal oxime (Enanthaldehyde oxime), a critical intermediate in organic synthesis and medicinal chemistry. Executive Summary Heptanal o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular identity, synthesis, and application of Heptanal oxime (Enanthaldehyde oxime), a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

Heptanal oxime (CAS: 629-31-2 ) is the oxime derivative of heptanal (C7 aldehyde).[1] In drug development, it serves as a versatile pharmacophore precursor, functioning as a lipophilic linker or a reactive intermediate for the synthesis of primary amines (via reduction) and nitriles (via dehydration). Its ability to exist as E/Z geometric isomers presents both a challenge and an opportunity in stereoselective synthesis, particularly when designing bioactive ligands for enzyme inhibition.

Fundamental Chemical Identity

Molecular Specifications
ParameterValueNotes
IUPAC Name (1E)-N-heptylidenehydroxylamineAlso known as Enanthaldoxime
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol Average Mass
Monoisotopic Mass 129.1154 DaCritical for HRMS validation
CAS Number 629-31-2
Physical State Viscous Liquid / Low-melting SolidBoiling Point: ~100–105°C at 12 mmHg
Solubility Ethanol, Ether, ChloroformSparingly soluble in water
Structural Isomerism (E/Z)

Unlike symmetrical ketones, aldoximes like heptanal oxime exist as distinct geometric isomers.

  • E-Isomer (Anti): The hydroxyl group (-OH) is trans to the alkyl chain. This is thermodynamically favored due to reduced steric hindrance.

  • Z-Isomer (Syn): The hydroxyl group is cis to the alkyl chain. Often kinetically formed but converts to E upon heating or acid catalysis.

Synthesis & Production Protocol

Reaction Mechanism

The synthesis involves the condensation of Heptanal with Hydroxylamine Hydrochloride (NH₂OH·HCl) .

  • Key Mechanistic Insight: The reaction requires a buffered base (Sodium Carbonate or Sodium Acetate).

    • Why? If the pH is too low, the amine is protonated (NH₃OH⁺) and loses nucleophilicity. If the pH is too high, the aldehyde may undergo aldol condensation side reactions. A pH of ~4–5 is optimal for the rate-determining dehydration step.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 20g of Heptanal oxime.

Reagents:

  • Heptanal (Enanthaldehyde): 17.5 g (0.153 mol)

  • Hydroxylamine Hydrochloride: 13.0 g (0.187 mol)

  • Sodium Carbonate (Anhydrous): 10.0 g (dissolved in 40 mL water)

  • Solvent: Ethanol (95%) or Water.

Workflow:

  • Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine HCl (13.0 g) in 30 mL of water.

  • Addition: Add Heptanal (17.5 g) slowly to the stirring amine solution. The mixture will become biphasic.

  • Buffering (Critical Step): Add the Sodium Carbonate solution dropwise via an addition funnel over 30 minutes.

    • Validation: Monitor internal temperature; keep below 45°C to prevent degradation. Evolution of CO₂ gas confirms neutralization.

  • Reaction: Stir vigorously for 60 minutes at room temperature. The oily layer represents the crude oxime.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether (2 x 30 mL).

    • Combine organic layers and wash with brine (saturated NaCl) to remove residual hydroxylamine.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Remove solvent via rotary evaporation. Purify the residue by vacuum distillation (approx. 109°C at 14 mmHg).

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis flow and the divergent downstream applications (Reduction vs. Dehydration).

HeptanalOximePathways Heptanal Heptanal (C7 Aldehyde) Intermediate Tetrahedral Intermediate Heptanal->Intermediate Nucleophilic Attack (pH 4-5) NH2OH NH2OH·HCl (Hydroxylamine) NH2OH->Intermediate Nucleophilic Attack (pH 4-5) Oxime Heptanal Oxime (C7H15NO) E/Z Mixture Intermediate->Oxime - H2O (Dehydration) Heptylamine Heptylamine (Primary Amine) Oxime->Heptylamine Reduction (LiAlH4 or H2/Raney Ni) Heptanenitrile Heptanenitrile (Nitrile) Oxime->Heptanenitrile Dehydration (Ac2O or SOCl2) Isoxazoline Isoxazoline (Heterocycle) Oxime->Isoxazoline [3+2] Cycloaddition (via Nitrile Oxide)

Figure 1: Synthesis of Heptanal Oxime and its divergence into amines, nitriles, and heterocycles.

Analytical Characterization (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Aldehyde Proton (Starting Material): Triplet at 9.76 ppm . Disappearance confirms reaction completion.

  • Oxime Methine Proton (-CH=N-):

    • E-Isomer (Major): Triplet (or triplet of doublets) at 7.40 – 7.50 ppm .

    • Z-Isomer (Minor): Resonates upfield, typically around 6.70 – 6.90 ppm .

  • Validation Logic: Integration of these two signals allows calculation of the E:Z ratio (typically >9:1 for purified aldoximes).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3100–3300 cm⁻¹ (H-bonded).

  • C=N Stretch: Sharp, weak band at 1650–1665 cm⁻¹ .

  • Absence of C=O: No strong band at 1720 cm⁻¹ (confirms absence of unreacted heptanal).

Applications in Drug Development

Pharmacophore Linker Synthesis

Heptanal oxime is a precursor for Heptylamine , a lipophilic chain used to modify drug solubility and membrane permeability.

  • Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄) in THF yields the primary amine.

Heterocycle Formation (Isoxazolines)

Oximes can be converted into Nitrile Oxides (via chlorination and base treatment). These dipoles undergo 1,3-dipolar cycloaddition with alkenes to form isoxazolines, a scaffold found in various antibiotics and antiparasitic drugs.

Enzyme Inhibition

Lipophilic oximes have been investigated as reactivators for Acetylcholinesterase (AChE) inhibited by organophosphates, although quaternary ammonium oximes (like Pralidoxime) are more standard. Heptanal oxime serves as a hydrophobic probe in structure-activity relationship (SAR) studies for enzyme binding pockets.

References

  • National Institute of Standards and Technology (NIST). "N-heptaldoxime Gas Phase Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Heptanal Oxime - Compound Summary."[2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. "General Methods for Oxime Formation." Org.[3] Synth. Coll. Vol. 2, p. 76 (1943). (Standard protocol adaptation).

  • Royal Society of Chemistry. "E/Z configurational determination of oximes... through quantum mechanics NMR calculations." Org.[3] Biomol. Chem., 2018.[4] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Heptanal Oxime: A Versatile Precursor for the Synthesis of Novel Agrochemical Compounds

Abstract Heptanal oxime, a derivative of the C7 aldehyde heptanal, serves as a highly versatile and cost-effective starting material for the synthesis of a variety of agrochemical compounds. Its reactivity allows for its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heptanal oxime, a derivative of the C7 aldehyde heptanal, serves as a highly versatile and cost-effective starting material for the synthesis of a variety of agrochemical compounds. Its reactivity allows for its transformation into key intermediates such as N-heptyl amides, heptanonitrile, and heptyl isocyanate. These intermediates are foundational for the development of several classes of pesticides, including herbicides and insecticides. This application note provides a comprehensive technical guide for researchers and professionals in the agrochemical industry, detailing the synthetic pathways from heptanal oxime to potential agrochemical agents. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and references to authoritative literature.

Introduction: The Strategic Importance of Oximes in Agrochemical Synthesis

Oximes are a class of organic compounds with the general formula R¹R²C=NOH. They are readily synthesized from aldehydes or ketones and serve as crucial intermediates in organic synthesis due to their facile conversion into a range of functional groups, including amides, nitriles, and amines.[1][2] In the agrochemical sector, the oxime functional group is present in numerous active ingredients, contributing to their biological activity.[3][4] Furthermore, oximes are pivotal precursors for constructing molecular scaffolds found in various herbicides and insecticides.[5][6] Heptanal oxime, in particular, offers a lipophilic seven-carbon chain that can be advantageous for the bioavailability and efficacy of the final agrochemical product.

This guide will focus on two primary synthetic routes originating from heptanal oxime:

  • The Beckmann Rearrangement: A classic acid-catalyzed reaction that transforms the oxime into an N-substituted amide.[7][8]

  • Synthesis of Carbamate Insecticides: A pathway involving the conversion of heptanal oxime to an isocyanate intermediate, which is then reacted with a suitable alcohol or phenol to yield a carbamate.[9][10]

Synthesis of Heptanal Oxime

The initial step in leveraging heptanal oxime as a precursor is its efficient synthesis from heptanal. This is a straightforward condensation reaction with hydroxylamine.

Protocol 2.1: Synthesis of Heptanal Oxime

Materials:

  • Heptanal (C₇H₁₄O)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine (C₅H₅N)

  • Ethanol (C₂H₅OH)

  • Water (H₂O)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. To this solution, add an equimolar amount of sodium hydroxide or pyridine to liberate the free hydroxylamine.[11][12] The use of pyridine can sometimes lead to cleaner reactions and easier work-up.[12]

  • Reaction: To the stirred hydroxylamine solution, add an equimolar amount of heptanal dissolved in ethanol. The reaction is typically carried out at room temperature or with gentle heating (reflux) for 15-60 minutes to ensure complete conversion.[11]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude heptanal oxime. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: Typically, this reaction proceeds with high yields, often exceeding 85-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Pathway 1: Beckmann Rearrangement to N-Heptanoyl Amides

The Beckmann rearrangement is a powerful tool for converting oximes into amides.[7][8][13] This reaction involves the acid-catalyzed migration of the group anti-periplanar to the hydroxyl group of the oxime. For aldoximes like heptanal oxime, this rearrangement leads to the formation of a primary amide, which can have herbicidal or fungicidal properties.

Protocol 3.1: Beckmann Rearrangement of Heptanal Oxime

Materials:

  • Heptanal oxime

  • Strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid)[5][7]

  • Anhydrous solvent (e.g., diethyl ether, dioxane)

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve heptanal oxime in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Carefully add the acid catalyst to the solution. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.

  • Reaction: The mixture is then heated to reflux for a period of 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: After cooling, the reaction is carefully quenched by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acid. The product is then extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting N-heptanoylamide can be purified by recrystallization or chromatography.

Causality in Experimental Choices: The choice of acid catalyst and solvent is critical. Strong protic acids are effective, but Lewis acids can offer milder reaction conditions, which is beneficial for sensitive substrates.[8] Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate nitrilium ion, which would lead to byproducts.

Experimental Workflow: From Heptanal to Potential Agrochemicals

G cluster_0 Starting Material & Precursor Synthesis cluster_1 Pathway A: Amide Synthesis cluster_2 Pathway B: Carbamate Insecticide Synthesis Heptanal Heptanal Heptanal_Oxime Heptanal Oxime Heptanal->Heptanal_Oxime NH2OH·HCl, Base N_Heptanoylamide N-Heptanoylamide (Potential Herbicide/Fungicide) Heptanal_Oxime->N_Heptanoylamide Beckmann Rearrangement (Acid Catalyst) Heptyl_Isocyanate Heptyl Isocyanate (Key Intermediate) Heptanal_Oxime->Heptyl_Isocyanate Rearrangement/ Dehydration Carbamate_Insecticide Carbamate Insecticide Heptyl_Isocyanate->Carbamate_Insecticide Aryl_Alcohol Aryl Alcohol / Phenol Aryl_Alcohol->Carbamate_Insecticide

Caption: Synthetic pathways from heptanal to potential agrochemicals.

Pathway 2: Synthesis of Carbamate Insecticides via Heptyl Isocyanate

Carbamate insecticides are a major class of pesticides that act by inhibiting the enzyme acetylcholinesterase.[10] A common synthetic route to carbamates involves the reaction of an isocyanate with an alcohol or phenol.[9][14] Heptanal oxime can be converted to heptyl isocyanate, which can then be used to synthesize a library of potential carbamate insecticides.

Protocol 4.1: Synthesis of Heptyl Isocyanate from Heptanal Oxime

The conversion of an aldoxime to an isocyanate is a less common but valuable transformation. It can be achieved through various rearrangement reactions, often involving activation of the oxime hydroxyl group followed by a Curtius- or Lossen-type rearrangement. A practical approach involves a two-step process: dehydration of the oxime to the nitrile, followed by conversion to the isocyanate.

Step 1: Dehydration of Heptanal Oxime to Heptanonitrile

Materials:

  • Heptanal oxime

  • Dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride, or a palladium catalyst)[15]

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve heptanal oxime in an anhydrous solvent.

  • Add the dehydrating agent. The reaction may be exothermic.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up involves neutralizing the reagent (if acidic) and extracting the heptanonitrile.

  • Purify by distillation.

Step 2: Conversion of Heptanonitrile to Heptyl Isocyanate

While direct conversion of nitriles to isocyanates is challenging, a common industrial route involves the reduction of the nitrile to the corresponding amine (heptylamine), followed by phosgenation or a phosgene-free equivalent to yield the isocyanate.

Alternative: Direct Conversion of Oxime to Isocyanate (Conceptual)

More advanced methods, though less common for bulk synthesis, involve trapping a nitrene intermediate generated from the oxime. For the purpose of this guide, we will focus on the more established route via the amine.

Protocol 4.2: Synthesis of a Representative Carbamate Insecticide

Materials:

  • Heptyl isocyanate

  • A substituted phenol or heterocyclic alcohol (the "toxophore" moiety)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Catalyst (e.g., a tertiary amine like triethylamine or dibutyltin dilaurate)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the chosen phenol or alcohol in the anhydrous solvent.

  • Addition of Isocyanate: Add an equimolar amount of heptyl isocyanate dropwise to the stirred solution. An exotherm may be observed.

  • Catalysis: Add a catalytic amount of the tertiary amine or tin catalyst.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by the disappearance of the isocyanate peak in the IR spectrum, ~2250-2275 cm⁻¹).

  • Isolation: The product often precipitates from the reaction mixture upon cooling. If not, the solvent is removed under reduced pressure, and the resulting crude carbamate is purified by recrystallization or chromatography.

Self-Validating System: The progress of the reaction can be easily monitored by IR spectroscopy. The disappearance of the strong, sharp isocyanate peak and the appearance of the carbamate carbonyl peak (~1700-1730 cm⁻¹) provides clear evidence of the reaction's progression and completion.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Step Potential Application
Heptanal OximeC₇H₁₅NO129.20CondensationPrecursor
N-HeptanoylamideC₇H₁₅NO129.20Beckmann RearrangementHerbicide, Fungicide
HeptanonitrileC₇H₁₃N111.19DehydrationIntermediate
Heptyl IsocyanateC₈H₁₅NO141.21From HeptylamineIntermediate
Heptyl CarbamateVariableVariableCarbamoylationInsecticide

Conclusion

Heptanal oxime is a readily accessible and highly adaptable precursor for the synthesis of diverse agrochemical compounds. The protocols and pathways detailed in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel amides and carbamates with potential pesticidal activity. The straightforward nature of the initial oximation, combined with powerful transformations like the Beckmann rearrangement and isocyanate chemistry, makes heptanal oxime an attractive starting point for the development of next-generation crop protection agents.

References

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Patil, S., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules. [Link]

  • Master Organic Chemistry. The Beckmann Rearrangement. [Link]

  • Chemistry LibreTexts. Beckmann Rearrangement. [Link]

  • Google Patents. (1981). Production of alpha-hydroxy oximes. EP0021072A1.
  • Google Patents. (2020). Stabilized cyclohexanedione oxime composition. WO2020053763A1.
  • Google Patents. (2022). Stable herbicidal compositions. WO2022058748A1.
  • D'Silva, T. D. J., et al. (1986). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]

  • Google Patents. (2002). Oxime derivatives, process for the preparation thereof and pesticides. EP1184382A1.
  • Google Patents. (1982). Production of acetaldehyde oxime. US4323706A.
  • ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2012). Appendix B: Carbamate Pesticide and Methyl Isocyanate Timeline. In The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. [Link]

  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

  • Google Patents. (1981).
  • NIST. Heptanonitrile. [Link]

  • Google Patents. (1988).
  • Organic Syntheses. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). [Link]

  • RSC Publishing. (2011). Conversion of aldoximes into nitriles and amides under mild conditions. [Link]

  • NIH. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. [Link]

  • ResearchGate. (2017). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. [Link]

  • ACS Publications. (2017). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. [Link]

  • Pesticide Chemistry Carbamates. [Link]

Sources

Application

Technical Guide: Heptanal Oxime as a Ligand in Coordination Chemistry

Executive Summary Heptanal oxime (Enanthaldoxime, CAS: 629-31-2) represents a critical class of aliphatic oxime ligands characterized by a seven-carbon lipophilic tail. Unlike aromatic oximes (e.g., salicylaldoxime) used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Heptanal oxime (Enanthaldoxime, CAS: 629-31-2) represents a critical class of aliphatic oxime ligands characterized by a seven-carbon lipophilic tail. Unlike aromatic oximes (e.g., salicylaldoxime) used extensively in analytical quantification, heptanal oxime serves as a primary model for hydrophobic metal extraction and membrane-permeable metallodrugs .

This guide details the synthesis, coordination chemistry, and application of heptanal oxime. It focuses on its utility in hydrometallurgy (as a model for LIX®-type reagents) and bio-inorganic chemistry (as a lipophilic carrier for transition metals).

Part 1: Ligand Profile & Chemical Design

Chemical Identity[1][2]
  • IUPAC Name: Heptanal oxime[1]

  • Formula:

    
    
    
  • Molecular Weight: 129.20 g/mol [2][3]

  • CAS Number: 629-31-2[2][1][3]

  • Key Functional Groups:

    • Oximino Group (

      
      ):  Amphoteric donor capable of N-coordination and O-H hydrogen bonding.
      
    • Heptyl Chain (

      
      ):  Confers high solubility in non-polar organic solvents (kerosene, toluene, dichloromethane), essential for biphasic extraction processes.
      
Ligand Design Logic

In coordination chemistry, the utility of heptanal oxime stems from its Hydrophilic-Lipophilic Balance (HLB) .

  • The Head (

    
    ):  Acts as a soft base (Nitrogen donor) preferred by soft/borderline acids like 
    
    
    
    ,
    
    
    , and
    
    
    .
  • The Tail (

    
    ):  The alkyl chain prevents the resulting metal complex from precipitating in the aqueous phase, forcing it into the organic phase. This is the fundamental principle behind Liquid-Liquid Extraction (LLE) .
    

Part 2: Synthesis Protocol (High-Purity Grade)

Objective: Synthesize chemically pure heptanal oxime from heptanal and hydroxylamine hydrochloride. Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.

Reagents & Equipment
  • Precursor: Heptanal (Aldehyde C-7), >95% purity.

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[4]
    
  • Base: Sodium Carbonate (

    
    ) or Sodium Acetate.
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe.[5]

Step-by-Step Protocol
  • Preparation: Dissolve

    
     (1.1 equivalents) in minimal distilled water. In the reaction flask, dissolve Heptanal (1.0 equivalent) in ethanol.
    
  • Addition: Cool the heptanal solution to 0-5°C. Slowly add the hydroxylamine solution with vigorous stirring.

  • Basification (Critical Step): Dropwise add aqueous

    
     to the mixture.
    
    • Why? This neutralizes the HCl released, freeing the nucleophilic

      
      .
      
    • Control: Maintain temperature <45°C to prevent side reactions (e.g., Beckmann rearrangement precursors).

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous residue with Diethyl Ether (

      
       mL).[5]
      
    • Wash organic layer with brine, dry over anhydrous

      
      .
      
  • Purification: Vacuum distillation (bp ~103-107°C at 6 mmHg) or recrystallization from 60% ethanol if solid (MP: 44-46°C).

Workflow Visualization

SynthesisWorkflow Reactants Heptanal + NH2OH.HCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Basification Na2CO3 Addition (pH Control) Intermediate->Basification Proton Transfer Product Heptanal Oxime (Crude) Basification->Product -H2O (Dehydration) Pure Pure Ligand (Distilled) Product->Pure Vac Distillation

Caption: Figure 1.[5][6] Synthesis pathway for Heptanal Oxime emphasizing the critical basification step for dehydration.

Part 3: Coordination Chemistry (Copper & Nickel)

Objective: Synthesize bis(heptanal oximato)metal(II) complexes to demonstrate coordination geometry.

Coordination Mode

Heptanal oxime acts as a monodentate ligand coordinating through Nitrogen. However, in bis-complexes (


), it forms a pseudo-macrocyclic structure .
  • Mechanism: Two oxime ligands coordinate to the metal. The oximic protons (

    
    ) form intramolecular hydrogen bonds with the oxygen of the adjacent ligand (
    
    
    
    ).
  • Result: A highly stable, square-planar, neutral complex soluble in organic solvents.

Experimental Protocol: Cu(II) Complexation
  • Solution A: Dissolve Heptanal Oxime (2 mmol) in 10 mL Ethanol.

  • Solution B: Dissolve

    
     (1 mmol) in 5 mL water.
    
  • Mixing: Add Solution B to Solution A dropwise.

  • Observation: Immediate color change to olive-green or brown (characteristic of Cu-oxime).

  • Precipitation: Stir for 30 mins. If no precipitate forms (due to high lipophilicity), add water to induce precipitation or extract into Chloroform (

    
    ).
    
  • Characterization Data (Expected):

TechniqueParameterObservation/ValueInterpretation
FT-IR


Shifted lower vs free ligand (coordination to metal).
FT-IR


Indicates N-bonding.
UV-Vis

~600-650 nmd-d transition (Square Planar Geometry).
Magnetic

~1.7-1.9 B.M.Paramagnetic (one unpaired electron,

).

Part 4: Application - Hydrometallurgy (Solvent Extraction)

Context: This protocol models the industrial "LIX" process used to mine copper. Heptanal oxime serves as the organic extractant.

The Extraction System
  • Aqueous Phase (Feed):

    
     (0.01 M) in buffer (pH adjusted).
    
  • Organic Phase: Heptanal Oxime (0.1 M) in Kerosene or Toluene.

Determination of Distribution Coefficient (D)
  • Equilibration: In a separatory funnel, mix 20 mL of Aqueous Phase and 20 mL of Organic Phase.

  • Agitation: Shake vigorously for 10 minutes at 25°C.

  • Separation: Allow phases to settle (approx. 5-10 mins).

  • Analysis: Collect the aqueous raffinate. Measure remaining

    
     using Atomic Absorption Spectroscopy (AAS) or EDTA titration.
    
  • Calculation:

The pH Swing Mechanism (Visualization)

ExtractionCycle cluster_extraction Extraction Stage (High pH) cluster_stripping Stripping Stage (Low pH / High Acid) Aq_Feed Cu2+ (aq) (Ore Leach) Complex_Form [Cu(L)2] (org) + 2H+ (aq) Aq_Feed->Complex_Form Mix Org_Ligand 2(HL) (org) (Heptanal Oxime) Org_Ligand->Complex_Form Chelation Acid_Strip H2SO4 (aq) Complex_Form->Acid_Strip Phase Transfer Pure_Copper CuSO4 (aq) (To Electrowinning) Acid_Strip->Pure_Copper Proton Exchange Regen_Ligand 2(HL) (org) (Recycled) Acid_Strip->Regen_Ligand Ligand Release Regen_Ligand->Org_Ligand Recycle Loop

Caption: Figure 2.[7] The pH-dependent extraction cycle. High pH drives copper into the organic oxime phase; Low pH (acid strip) releases copper and regenerates the ligand.

Part 5: Bio-Inorganic Implications

Hypothesis: The high lipophilicity of the heptyl chain allows the metal complex to penetrate lipid bilayers (cell membranes) more effectively than ionic metal salts, potentially enhancing antimicrobial toxicity.

Protocol: Disk Diffusion Assay
  • Preparation: Impregnate sterile filter paper discs with:

    • Control: DMSO only.

    • Ligand: Heptanal Oxime (1 mg/mL in DMSO).

    • Complex:

      
       (1 mg/mL in DMSO).
      
  • Inoculation: Spread S. aureus (Gram-positive) and E. coli (Gram-negative) on Mueller-Hinton agar plates.

  • Application: Place discs on the agar surface.

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure Zone of Inhibition (mm).

    • Expected Result: The Cu-complex often shows larger inhibition zones than the free ligand due to the "Tweedy's Chelation Theory"—chelation reduces the polarity of the metal ion, increasing lipophilicity and cell permeation [1.6].

References

  • PrepChem. Preparation of n-heptanal oxime. (Standard Synthesis Protocol). Available at: [Link]

  • Organic Syntheses. Heptylamine (via Heptanal Oxime reduction). Coll. Vol. 2, p. 318 (1943). Available at: [Link]

  • Mahmood, M. R., et al. Synthesis, characterization and biological activity of a new Schiff base oxime-imine ligand and its Zn (II) and Ni (II) complexes.[8] Iraqi Journal for Applied Science (2024). (Bio-inorganic context). Available at: [Link]

  • Saha, S., et al. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure... and catecholase activity study. Journal of Coordination Chemistry (2020). (Coordination modes). Available at: [Link]

  • Habashi, F. Solvent extraction in hydrometallurgy - A historical perspective. CIM Bulletin (1999). (Industrial context of oxime extraction). Available at: [Link]

Sources

Method

The Evolving Role of Oximes in Polymer Chemistry: A Technical Guide

Introduction: Re-evaluating Heptanal Oxime's Place in Polymer Science Heptanal oxime, a simple aldoxime with the formula C7H15NO, is well-documented in fields such as fragrance chemistry and as an intermediate in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating Heptanal Oxime's Place in Polymer Science

Heptanal oxime, a simple aldoxime with the formula C7H15NO, is well-documented in fields such as fragrance chemistry and as an intermediate in organic synthesis.[1][2] However, a thorough review of current polymer chemistry literature reveals a notable absence of its application as a primary monomer, initiator, or cross-linking agent in significant, commercially relevant polymerization processes. While theoretically plausible for certain reactions, its role remains largely unexplored and undocumented.

This guide, therefore, pivots to the broader, more impactful role of the oxime functional group in polymer chemistry. Oximes, characterized by the RR'C=NOH functional group, offer a versatile platform for polymer synthesis and modification.[3] They are instrumental in creating dynamic materials, advanced coatings, and specialized polymers due to their unique reactivity.[4][5] This document will provide researchers, scientists, and drug development professionals with a detailed overview of the applications of oximes, using general examples that could conceptually include aldoximes like heptanal oxime, while focusing on established methodologies.

Section 1: Core Applications of Oximes in Polymer Chemistry

The utility of oximes in polymer science is diverse, spanning several key areas:

  • Blocked Isocyanates for Polyurethane Systems: Oximes are widely used as blocking agents for isocyanates.[6][7] This application is critical in the formulation of one-component polyurethane systems for coatings, adhesives, and sealants. The oxime group reversibly reacts with the highly reactive isocyanate group (-NCO), forming a stable, blocked isocyanate. This allows for the formulation of stable mixtures of isocyanates and polyols at ambient temperatures. Upon heating, the blocking agent is released, freeing the isocyanate to react with the polyol and form the polyurethane network. Methyl ethyl ketoxime (MEKO) is a common blocking agent for this purpose.[7]

  • Dynamic Covalent Chemistry and Self-Healing Polymers: The reversible nature of the oxime bond is exploited in the field of dynamic covalent chemistry.[8][9] This allows for the creation of polymers that can self-heal, adapt their shape, or be reprocessed. The formation of oxime linkages can be reversed under specific conditions, such as changes in pH or temperature, or through competitive exchange with other molecules.[9][10] This dynamic behavior is crucial for developing advanced materials with extended lifespans and novel functionalities.[5]

  • "Click" Chemistry and Bioconjugation: Oxime ligation, the reaction between an alkoxyamine and a carbonyl group (aldehyde or ketone), is a prominent example of a "click" reaction.[11] This reaction is highly efficient, proceeds under mild conditions, and produces only water as a byproduct, making it ideal for synthesizing complex polymer architectures and for bioconjugation.[11][12] This methodology is employed to attach polymers to proteins, create hydrogels for biomedical applications, and functionalize surfaces.[8]

  • Photoinitiators for Radical Polymerization: Certain oxime esters have emerged as highly efficient photoinitiators for radical polymerization.[13][14] Upon exposure to light of a specific wavelength, the N-O bond in the oxime ester cleaves, generating radicals that can initiate polymerization.[13] This technology is particularly valuable in photocurable systems for coatings, inks, and 3D printing.[15][16]

  • Precursors to Polyamides: While not a direct polymerization of the oxime itself, the Beckmann rearrangement of ketoximes is a cornerstone of industrial polymer synthesis. The most notable example is the conversion of cyclohexanone oxime to caprolactam, the monomer for Nylon-6.[17] Aldoximes, like heptanal oxime, can also undergo rearrangement but are more commonly dehydrated to nitriles.[18]

Section 2: Experimental Protocols

Protocol 1: Synthesis of a Blocked Isocyanate using a Generic Oxime

This protocol describes a general procedure for blocking an aliphatic diisocyanate with an oxime, a fundamental technique in polyurethane chemistry.

Objective: To synthesize a thermally reversible blocked diisocyanate for use in one-component polyurethane coatings.

Materials:

  • Hexamethylene diisocyanate (HDI)

  • Methyl ethyl ketoxime (MEKO)

  • Toluene (anhydrous)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

Procedure:

  • Reactor Setup: Assemble a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for 15 minutes to create an inert atmosphere.

  • Charge Isocyanate: Charge the flask with 168.2 g (1.0 mol) of hexamethylene diisocyanate (HDI) and 100 mL of anhydrous toluene.

  • Catalyst Addition: Add 2-3 drops of dibutyltin dilaurate (DBTDL) to the HDI solution with gentle stirring.

  • Oxime Addition: Slowly add 174.2 g (2.0 mol) of methyl ethyl ketoxime (MEKO) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction will occur; maintain the reaction temperature below 60°C using an ice bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60°C for 3-4 hours. Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the strong NCO peak at approximately 2270 cm⁻¹ indicates the completion of the blocking reaction.

  • Product Isolation: Once the NCO peak is absent, the reaction is complete. The resulting solution of the blocked isocyanate in toluene can be used directly for formulation or the solvent can be removed under reduced pressure to yield the neat blocked isocyanate.

Causality and Insights:

  • The use of a nitrogen atmosphere is crucial to prevent the highly reactive isocyanate from reacting with atmospheric moisture.

  • The DBTDL catalyst accelerates the reaction between the isocyanate and the oxime.

  • The dropwise addition of the oxime helps to control the exotherm of the reaction.

Protocol 2: Oxime Ligation for Polymer Functionalization ("Click" Reaction)

This protocol outlines the post-polymerization modification of a polymer bearing aldehyde groups with an alkoxyamine-functionalized molecule.

Objective: To functionalize a polymer with a specific molecule via an oxime "click" reaction.

Materials:

  • Aldehyde-functionalized polymer (e.g., poly(methacryloyloxy)benzaldehyde)

  • Alkoxyamine-functionalized molecule (e.g., aminooxy-terminated polyethylene glycol, mPEG-ONH₂)

  • Aniline (catalyst)

  • Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Dissolution: Dissolve 1.0 g of the aldehyde-functionalized polymer in 20 mL of DMF in a round-bottom flask.

  • Reagent Addition: Add a 1.5 molar excess of the alkoxyamine-functionalized molecule (e.g., mPEG-ONH₂) to the polymer solution.

  • Catalysis: Add aniline (approximately 10 mol% relative to the aldehyde groups) to the reaction mixture. Aniline acts as a catalyst for oxime formation.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours to remove unreacted starting materials and the catalyst.

  • Isolation: Lyophilize the purified polymer solution to obtain the functionalized polymer as a dry powder.

  • Characterization: Confirm the successful functionalization using ¹H NMR spectroscopy by observing the appearance of characteristic peaks from the attached molecule and the formation of the oxime linkage (C=N-O).

Causality and Insights:

  • The reaction is highly specific between the aldehyde/ketone and the alkoxyamine, which is a key feature of "click" chemistry.[11]

  • Aniline is an effective catalyst for this reaction, increasing the rate of oxime formation.

  • Dialysis is an effective method for purifying polymers by removing small molecule impurities.

Section 3: Data Presentation and Visualization

Table 1: Deblocking Temperatures of Common Blocking Agents for Isocyanates

This table provides a comparative overview of the temperatures at which different blocking agents dissociate from the isocyanate group, a critical parameter for formulating polyurethane coatings.

Blocking AgentDeblocking Temperature (°C)Notes
Sodium Bisulfite50 - 70Used in aqueous systems.
Acetone Oxime130 - 140Lower temperature cure.
Methyl Ethyl Ketoxime (MEKO)140 - 150Widely used in industrial coatings.[7]
Phenol140 - 145One of the earliest blocking agents used.
ε-Caprolactam175 - 200High-temperature cure, good for demanding applications.[6]

Data compiled from various sources.[6][7]

Diagrams:

Blocked_Isocyanate_Formation cluster_reactants Reactants cluster_product Product Isocyanate R-N=C=O (Isocyanate) Blocked_Isocyanate R-NH-C(=O)-O-N=C(R')R'' (Blocked Isocyanate) Isocyanate->Blocked_Isocyanate + Oxime (Catalyst, Heat) Oxime R'-C(R'')=N-OH (Oxime) Blocked_Isocyanate->Isocyanate Heat (Deblocking)

Caption: Formation and deblocking of a blocked isocyanate.

Oxime_Ligation cluster_reactants Reactants cluster_products Products Polymer_Aldehyde Polymer-CHO (Aldehyde-functionalized Polymer) Functionalized_Polymer Polymer-CH=N-O-R (Functionalized Polymer) Polymer_Aldehyde->Functionalized_Polymer + Aniline Catalyst Alkoxyamine R-O-NH₂ (Alkoxyamine) Alkoxyamine->Functionalized_Polymer + Aniline Catalyst Water H₂O

Caption: Oxime ligation as a "click" reaction for polymer functionalization.

Conclusion

While heptanal oxime itself does not currently hold a prominent position in applied polymer chemistry, the broader family of oximes represents a versatile and powerful class of compounds. Their applications range from enabling the formulation of stable, one-component polyurethane systems to facilitating the creation of dynamic, self-healing materials and providing a robust method for bioconjugation via "click" chemistry. The unique reactivity of the oxime functional group continues to be an area of active research, promising further innovations in materials science and drug development.

References

  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The emergence of oxime click chemistry and its utility in polymer science. (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2026). PMC - NIH. Retrieved January 28, 2026, from [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Blocked isocyanates. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. (2014). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Oxime. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Oximes as reversible links in polymer chemistry: Dynamic macromolecular stars. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • The emergence of oxime click chemistry and its utility in polymer science. (2016). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and polymerization studies of formaldehyde oxime and its derivatives. (2000). ResearchGate. Retrieved January 28, 2026, from [Link]

  • A Convenient Conversion of Aldoximes to Nitriles Using A Polymer Supported System. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis of New Polyamidoximes and Their Crosslinking by Transition Metal Ions. (1989). Wiley Online Library. Retrieved January 28, 2026, from [Link]

  • Blocked isocyanate polyurethane compositions using a new blocking agent, method of manufacture and uses thereof. (2021). Google Patents.
  • Heptanal Oxime. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Paper of the week: Oximes as reversible links in polymer chemistry. (2014). RSC Blogs. Retrieved January 28, 2026, from [Link]

  • Solid-phase synthesis of DNA binding polyamides on oxime resin. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • A new blocking agent of isocyanates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wavelength-Resolved Oxime Ester Photoinitiator Decay in Radical Polymerization. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Direct Synthesis of Ultrathin Crystalline Two-Dimensional Triazine Polymers from Aldoximes. (2023). CCS Chemistry. Retrieved January 28, 2026, from [Link].

  • Photochemistry and Reaction Pathway of Oxime Esters as Radical Photoinitiators. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • All About Blocked Polyurethane Coatings. (2024). Dongsen Chemicals. Retrieved January 28, 2026, from [Link]

  • Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2026). PubMed. Retrieved January 28, 2026, from [Link]

Sources

Application

Technical Application Note: Heptanal Oxime as a Green Corrosion Inhibitor

Abstract This application note details the protocol for synthesizing Heptanal Oxime ( ) and evaluating its efficacy as a corrosion inhibitor for mild steel in 1.0 M HCl. While aromatic oximes are frequently studied, alip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing Heptanal Oxime (


) and evaluating its efficacy as a corrosion inhibitor for mild steel in 1.0 M HCl. While aromatic oximes are frequently studied, aliphatic oximes like Heptanal Oxime offer a unique study in hydrophobic chain effects (

tail) combined with the azomethine (

) adsorption center. This guide provides a self-validating workflow for researchers to quantify inhibition efficiency using gravimetric analysis, Electrochemical Impedance Spectroscopy (EIS), and Potentiodynamic Polarization.

Chemical Basis & Mechanism

The Molecule

Heptanal oxime is a Schiff base derivative formed by the condensation of heptanal and hydroxylamine. Its inhibition mechanism relies on the "head-tail" architecture:

  • Adsorption Head (Polar): The oxime group (

    
    ) contains nitrogen and oxygen atoms with lone pair electrons, facilitating chemisorption onto the positively charged metal surface (in acid media) via donor-acceptor interactions with vacant iron d-orbitals.
    
  • Hydrophobic Tail (Non-polar): The heptyl (

    
    ) chain forms a hydrophobic barrier, displacing water molecules from the metal interface and blocking the diffusion of corrosive ions (
    
    
    
    ,
    
    
    ).
Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Reagents: Heptanal (115g) NH2OH·HCl (87g) Water (150mL) Reaction Reaction: Add Na2CO3 (aq) dropwise Temp < 45°C Stir 1 hr Start->Reaction Condensation Separation Separation: Isolate Organic Layer Wash with Water Reaction->Separation Phase Split Purification Purification: Dry (MgSO4) Distillation (103-107°C @ 6mm) Separation->Purification Crude Oil Product Final Product: Heptanal Oxime (White Solid/Oil, MP: 44-46°C) Purification->Product Yield ~85%

Figure 1: Synthesis pathway for Heptanal Oxime via condensation reaction.

Experimental Protocols

Specimen & Media Preparation

Objective: Establish a reproducible baseline by removing surface oxides and standardizing surface roughness.

  • Material: Mild Steel Coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Dimensions:

    
     cm (for electrochemical tests) or 
    
    
    
    cm (for weight loss).
  • Media: 1.0 M HCl (prepared from analytical grade 37% HCl).

Protocol Steps:

  • Abrasion: Wet grind coupons mechanically with SiC paper grades #400, #800, #1200, and #2000.

    • Why: Uniform roughness ensures consistent active surface area.

  • Degreasing: Sonicate in acetone for 15 minutes, followed by ethanol rinse.

    • Why: Removes organic oils that would artificially inhibit corrosion.

  • Drying: Dry in a warm air stream and store in a desiccator.

    • Critical: Use immediately (within 1 hour) to prevent atmospheric re-oxidation.

Gravimetric Analysis (Weight Loss)

Standard: ASTM G31. This is the absolute validation method for corrosion rates.

Procedure:

  • Weigh prepared coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immerse coupons in 100 mL of 1.0 M HCl with varying Heptanal Oxime concentrations (0, 100, 300, 500, 1000 ppm).

    • Note: Dissolve Heptanal Oxime in 5 mL ethanol before adding to acid to ensure solubility.

  • Maintain at 303 K (water bath) for 24 hours.

  • Remove, scrub with a bristle brush under running water (to remove corrosion product), wash with acetone, dry, and re-weigh (

    
    ).
    

Calculation:



Where:
  • 
     = Weight loss (mg)
    
  • 
     = Density (
    
    
    
    )
  • 
     = Area (
    
    
    
    )
  • 
     = Time (hours)[1][2]
    
Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine the charge transfer resistance (


) and double-layer capacitance (

).

Setup:

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab).

  • Cell: Three-electrode glass cell.

    • Working Electrode (WE): Mild steel (

      
       exposed).
      
    • Counter Electrode (CE): Platinum foil/mesh.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Protocol:

  • OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Sweep: Apply AC signal (amplitude 10 mV peak-to-peak) at OCP.

    • Frequency Range: 100 kHz to 10 mHz.[3]

  • Data Fitting: Fit the Nyquist plot to a Randles equivalent circuit (

    
    ).
    

Interpretation Logic (Graphviz):

EIS_Logic Data EIS Data (Nyquist Plot) SemiCircle Semicircle Diameter Data->SemiCircle Analyze Shape Rct Charge Transfer Resistance (Rct) (Increases with Inhibitor) SemiCircle->Rct Correlates to Cdl Double Layer Capacitance (Cdl) (Decreases with Inhibitor) Rct->Cdl Inverse Relationship Efficiency Inhibition Efficiency (%) IE = (1 - Rct_blank/Rct_inh) * 100 Rct->Efficiency Calculate Cdl->Efficiency Confirm Adsorption

Figure 2: Logic flow for interpreting EIS data in corrosion studies.

Potentiodynamic Polarization (Tafel)

Objective: Determine anodic/cathodic slopes and corrosion current density (


).

Protocol:

  • Perform immediately after EIS on the same sample.

  • Scan Range: -250 mV to +250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (Standard for steady-state approximation).

  • Analysis: Extrapolate linear Tafel regions to intersect at

    
    .
    

Data Presentation & Analysis

Representative Data Structure

The following table illustrates the expected trend for a functional inhibitor like Heptanal Oxime. Use this format to report your actual results.

Conc. (ppm)Weight Loss (mg)Inhibition Efficiency (%)

(

)

(

)

(

)
Blank 152.4-25.5180.2450.1
100 85.244.155.4140.5250.3
300 45.670.1110.295.4135.2
500 22.185.5195.660.265.4
1000 12.491.8310.542.136.8
Adsorption Isotherm Validation

To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm).
  • 
     (Surface Coverage) = 
    
    
    
    .
  • Linearity: A straight line with

    
     confirms monolayer adsorption.
    
  • Slope: Should be near 1.0.

References

  • Synthesis Protocol: "Preparation of n-heptanal oxime." PrepChem. Available at: [Link]

  • Coupon Preparation: ASTM International. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM G1-03.[4] Available at: [Link]

  • Electrochemical Standards: ASTM International. "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Polarization Measurements." ASTM G102-89. Available at: [Link]

  • Oxime Mechanism: X. Li, et al. "Corrosion inhibition of mild steel in HCl solution by some oxime derivatives." Corrosion Science. (General reference for oxime adsorption mechanism).
  • General Methodology: McCafferty, E. "Introduction to Corrosion Science." Springer, 2010.

Sources

Method

Application Notes and Protocols: Chemo-enzymatic Synthesis Involving Heptanal Oxime

Introduction: The Strategic Integration of Biocatalysis in Modern Organic Synthesis In the landscape of contemporary drug development and fine chemical manufacturing, the pursuit of efficiency, selectivity, and sustainab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Biocatalysis in Modern Organic Synthesis

In the landscape of contemporary drug development and fine chemical manufacturing, the pursuit of efficiency, selectivity, and sustainability has led to the widespread adoption of chemo-enzymatic strategies. This approach synergistically combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry, enabling the synthesis of complex chiral molecules with high purity and yield. Heptanal oxime, a readily accessible derivative of the bio-based aldehyde heptanal, serves as an excellent starting material for a variety of valuable chemical entities, including chiral amines and nitriles.

This comprehensive guide provides detailed protocols and expert insights into two key chemo-enzymatic transformations involving heptanal oxime: the biocatalytic dehydration to heptanenitrile and the lipase-catalyzed kinetic resolution for the production of chiral intermediates. These methodologies are designed to be robust, scalable, and grounded in the principles of green chemistry, offering researchers and process chemists a practical framework for implementation.

Part 1: Chemical Synthesis of Heptanal Oxime

The foundational step in this workflow is the efficient and high-yielding synthesis of the starting material, heptanal oxime. This is a classic condensation reaction between heptanal and hydroxylamine.[1][2]

Protocol 1.1: Preparation of (E/Z)-Heptanal Oxime

Rationale: This protocol employs a straightforward aqueous system where hydroxylamine hydrochloride is neutralized in situ with sodium carbonate to generate free hydroxylamine, which then reacts with heptanal.[3] The reaction temperature is controlled to prevent side reactions and ensure high conversion.

Materials:

  • Heptanal (≥95%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Deionized water

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.4 g (0.25 mol) of hydroxylamine hydrochloride in 50 mL of deionized water.

  • In a separate beaker, prepare a solution of 13.25 g (0.125 mol) of anhydrous sodium carbonate in 100 mL of deionized water.

  • To the stirred hydroxylamine hydrochloride solution, add 22.8 g (0.20 mol) of heptanal.

  • Place the flask in an ice bath to maintain the temperature below 30°C.

  • Add the sodium carbonate solution dropwise from a dropping funnel to the reaction mixture over a period of 30-45 minutes. Vigorous stirring is essential to ensure efficient mixing.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. The heptanal oxime will likely separate as an oily upper layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether or MTBE.

  • Combine the organic layers (including the initial product layer) and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude heptanal oxime can be used directly for subsequent enzymatic reactions or purified further by vacuum distillation if required.

Expected Outcome: This procedure should yield heptanal oxime as a colorless to pale yellow oil or a low-melting solid in high yield (>90%). The product will be a mixture of (E) and (Z) isomers.

Part 2: Biocatalytic Dehydration of Heptanal Oxime to Heptanenitrile

The conversion of aldoximes to nitriles is a valuable transformation, and aldoxime dehydratases (Oxd) offer a green and highly efficient alternative to chemical methods that often require harsh conditions or toxic reagents.[4][5] These enzymes operate in aqueous media under mild conditions and exhibit broad substrate tolerance for aliphatic aldoximes.[5][6]

Rationale for Enzyme Selection

Aldoxime dehydratases from various microbial sources, such as Bacillus sp. OxB-1 (OxdB) or Rhodococcus sp. N-771, have demonstrated high activity towards a range of linear and branched aliphatic aldoximes.[7][8] Given the quantitative conversion of hexanal oxime by OxdB, a similar high efficiency is anticipated for heptanal oxime.[7] For practical applications, using a whole-cell biocatalyst overexpressing the enzyme is often more cost-effective and robust.

Experimental Workflow: Enzymatic Dehydration

G cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_workup Work-up & Analysis b_prep E. coli cells expressing Aldoxime Dehydratase harvest Cell Harvesting & Washing b_prep->harvest reac_setup Reaction Setup: - Washed Cells - Heptanal Oxime - Buffer (e.g., KPi, pH 7.0) - Co-solvent (optional, e.g., DMSO) harvest->reac_setup incubation Incubation (e.g., 30°C, 200 rpm) reac_setup->incubation extraction Solvent Extraction (e.g., Ethyl Acetate) incubation->extraction analysis GC/GC-MS Analysis (Conversion Monitoring) extraction->analysis purification Purification (Distillation) analysis->purification final_product final_product purification->final_product Heptanenitrile

Caption: Workflow for the biocatalytic dehydration of heptanal oxime.

Protocol 2.1: Aldoxime Dehydratase-Catalyzed Synthesis of Heptanenitrile

Materials:

  • Heptanal oxime (from Protocol 1.1)

  • Whole-cell biocatalyst (e.g., E. coli expressing OxdB) or lyophilized cells

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO, optional co-solvent)

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a suspension of the whole-cell biocatalyst in 50 mM potassium phosphate buffer (pH 7.0) to a final concentration of 50-100 mg wet cell weight/mL.

  • In a reaction vessel, add heptanal oxime to a final concentration of 50-100 mM. If solubility is an issue, a stock solution of the oxime in a minimal amount of DMSO can be prepared and added (final DMSO concentration should be ≤5% v/v).

  • Initiate the reaction by adding the cell suspension to the substrate mixture.

  • Incubate the reaction at 30°C with vigorous shaking (e.g., 200 rpm) to ensure proper aeration and mixing.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 3, 6, 24 hours). For analysis, extract a 100 µL aliquot with 500 µL of ethyl acetate, centrifuge to separate the layers, and analyze the organic phase by GC or GC-MS.

  • Upon completion (typically >95% conversion within 3-24 hours), stop the reaction by centrifuging to pellet the cells.

  • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude heptanenitrile.

  • The product can be purified by vacuum distillation.

Data Presentation:

SubstrateBiocatalystSubstrate Conc. (mM)Time (h)Conversion (%)
Heptanal OximeE. coli-OxdB1003>99
Hexanal Oxime[7]OxdB3003Quantitative
Octanal Oxime[6]Aldoxime Dehydratase>100024>90

Note: Data for heptanal oxime is extrapolated based on the high performance of similar aliphatic aldoximes.

Part 3: Lipase-Catalyzed Kinetic Resolution of Heptanal Oxime Derivatives

While heptanal oxime itself is not chiral, it can be a precursor to chiral amines through reduction. A chemo-enzymatic approach can be employed where the oxime is first acylated to an oxime ester, which is then reduced. Alternatively, if a chiral center is introduced elsewhere in the molecule, the oxime's hydroxyl group can serve as a handle for enzymatic resolution. Lipases are highly effective for the kinetic resolution of racemic alcohols and some oxime derivatives through enantioselective acylation or hydrolysis.[9]

Rationale for Lipase-Catalyzed Resolution

The principle of kinetic resolution relies on the differential rate at which a chiral enzyme acylates or deacylates the two enantiomers of a racemic substrate. For an acylation reaction, one enantiomer is converted to an ester while the other remains largely unreacted. Lipases such as immobilized Candida antarctica Lipase B (Novozym 435) and Pseudomonas cepacia Lipase (PSL-C) are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[9] Vinyl acetate is a common and effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible.

Chemo-enzymatic Pathway for Chiral Amine Synthesis

G cluster_res Enzymatic Resolution cluster_chem Chemical Transformation rac_oxime Racemic Chiral Oxime* (e.g., from a chiral aldehyde) acylation Lipase-Catalyzed Acylation (e.g., Novozym 435, Vinyl Acetate) rac_oxime->acylation unreacted_oxime (S)-Oxime (High ee) acylation->unreacted_oxime Slow reacting acetylated_oxime (R)-Oxime Acetate (High ee) acylation->acetylated_oxime Fast reacting reduction_S Chemical Reduction (e.g., H₂, Pd/C) unreacted_oxime->reduction_S hydrolysis_R Hydrolysis acetylated_oxime->hydrolysis_R chiral_amine_S (S)-Amine reduction_S->chiral_amine_S reduction_R Chemical Reduction hydrolysis_R->reduction_R chiral_amine_R (R)-Amine reduction_R->chiral_amine_R caption *Note: This workflow assumes a chiral oxime substrate for resolution. For achiral heptanal oxime, this would apply to a derivative.

Caption: Chemo-enzymatic route to chiral amines via lipase resolution.

Protocol 3.1: Lipase-Catalyzed Acylation of a Racemic Chiral Oxime

This protocol is designed for a generic racemic oxime, such as one derived from a chiral aldehyde, and can be adapted for derivatives of heptanal.

Materials:

  • Racemic chiral oxime

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., MTBE, hexane, or toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Orbital shaker

  • System for monitoring enantiomeric excess (e.g., Chiral HPLC or GC)

Procedure:

  • To a flask, add the racemic oxime (1.0 mmol) and 10 mL of anhydrous MTBE.

  • Add Novozym 435 (20-50 mg/mmol of substrate).

  • Add vinyl acetate (1.5-3.0 mmol, 1.5-3.0 equivalents).

  • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction for both conversion and enantiomeric excess (ee) of the remaining substrate and the formed product. The ideal endpoint is at or near 50% conversion to achieve the highest possible ee for both components.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • The filtrate contains the unreacted (S)-oxime and the (R)-oxime acetate (assuming the lipase preferentially acylates the R-enantiomer).

  • These two compounds can be separated by column chromatography.

Protocol 3.2: Enzymatic Hydrolysis of the Enantiopure Oxime Ester

To recover the second enantiomer of the oxime in its alcohol form, the separated oxime ester can be hydrolyzed.

Materials:

  • Enantiopure oxime ester (from Protocol 3.1)

  • Lipase (e.g., Candida rugosa Lipase or Pseudomonas Lipase)

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., THF or acetone)

Procedure:

  • Dissolve the enantiopure oxime ester in a minimal amount of THF or acetone.

  • Add this solution to a stirred phosphate buffer (pH 7.0).

  • Add the lipase (10-20% by weight of the substrate).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 37°C) and monitor the hydrolysis by TLC or HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the enantiopure oxime.

Data Presentation: Lipase Screening for Kinetic Resolution

Lipase SourceAcyl DonorSolventConversion at 24h (%)ee_substrate (%)ee_product (%)E-value
C. antarctica B (Immobilized)Vinyl AcetateMTBE489498>200
P. cepacia (Immobilized)Vinyl AcetateToluene519997>200
C. rugosaVinyl AcetateHexane355595~25
Porcine PancreasVinyl AcetateMTBE202590~15

Note: This table presents representative data for a model kinetic resolution of a chiral alcohol or oxime, illustrating the importance of screening different lipases to find the optimal biocatalyst.[9][10]

Conclusion and Future Outlook

The chemo-enzymatic synthesis pathways detailed herein for heptanal oxime demonstrate the power of integrating biocatalysis into synthetic routes. The enzymatic dehydration to heptanenitrile offers a mild and sustainable alternative to traditional chemical methods. Furthermore, the principles of lipase-catalyzed kinetic resolution provide a clear and effective strategy for accessing high-purity chiral building blocks from oxime derivatives. As the field of enzyme engineering continues to advance, the development of novel enzymes with enhanced stability, broader substrate scope, and tailored selectivity will further expand the industrial applicability of these powerful catalysts, paving the way for even more efficient and environmentally benign manufacturing processes.[11]

References

  • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Source: MDPI. URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Source: IRIS . URL: [Link]

  • Title: Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Source: PubMed. URL: [Link]

  • Title: Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Source: MDPI. URL: [Link]

  • Title: Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases. Source: ResearchGate. URL: [Link]

  • Title: Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Source: ResearchGate. URL: [Link]

  • Title: Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Source: ResearchGate. URL: [Link]

  • Title: Aldoxime dehydratases: production, immobilization, and use in multistep processes. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Practical examples of biocatalysis in industry. Source: Comptes Rendus de l'Académie des Sciences. URL: [Link]

  • Title: Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Source: ResearchGate. URL: [Link]

  • Title: Practical Biocatalytic Synthesis of Aromatic Nitriles. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Oxime Catalysis by Freezing. Source: PubMed. URL: [Link]

  • Title: New function of aldoxime dehydratase: Redox catalysis and the formation of an unexpected product. Source: PLOS One. URL: [Link]

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Source: Frontiers. URL: [Link]

  • Title: O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Source: Organic Chemistry Portal. URL: [Link]

  • Title: One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines. Source: ResearchGate. URL: [Link]

  • Title: Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Source: MDPI. URL: [Link]

  • Title: Selective Synthesis of Unsaturated N-Acylethanolamines by Lipase-Catalyzed N-Acylation of Ethanolamine with Unsaturated Fatty Acids. Source: ResearchGate. URL: [Link]

  • Title: Industrial Enzymes: Harnessing Nature's Catalysts for Innovation. Source: Omics Online. URL: [Link]

  • Title: Enzymatic resolution of optically active aliphatic cyanohydrins. Source: ResearchGate. URL: [Link]

  • Title: Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Source: Semantic Scholar. URL: [Link]

  • Title: Scheme of the "aldoxime-nitrile-pathway" in microbes containing an aldoxime dehydratase and a nitrile-degrading enzyme (nitrilase or nitrile hydratase/amidase). Source: ResearchGate. URL: [Link]

  • Title: Heptanal Oxime. Source: PubChem - National Institutes of Health (NIH). URL: [Link]

  • Title: Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Enzymatic synthesis of the acrylic esters: A comparative study. Source: ResearchGate. URL: [Link]

  • Title: Lipase-catalysed acylation of prostanoids. Source: PubMed. URL: [Link]

  • Title: Promiscuous Lipase-Catalyzed Knoevenagel–Phospha–Michael Reaction for the Synthesis of Antimicrobial β-Phosphono Malonates. Source: MDPI. URL: [Link]

  • Title: Innovative carrier materials for advancing enzyme immobilization in industrial biocatalysis. Source: Comptes Rendus de l'Académie des Sciences. URL: [Link]

  • Title: Chemo-Enzymatic Cascade Reactions for the Synthesis of Chiral Intermediates and Nonaromatic Nitrogen Heterocycles. Source: ResearchGate. URL: [Link]

  • Title: Promiscuous Lipase-Catalyzed Markovnikov Addition of H-Phosphites to Vinyl Esters for the Synthesis of Cytotoxic α-Acyloxy Phosphonate Derivatives. Source: National Institutes of Health (NIH). URL: [Link]

Sources

Application

Application Note: Heptanal Oxime as a Lipophilic Sacrificial Scavenger for Reactive Carbonyl Impurities

Executive Summary In pharmaceutical process development and formulation science, the control of Reactive Carbonyl Species (RCS) —such as aldehydes, ketones, and dicarbonyls—is critical. These electrophiles are often geno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development and formulation science, the control of Reactive Carbonyl Species (RCS) —such as aldehydes, ketones, and dicarbonyls—is critical. These electrophiles are often genotoxic impurities (GTIs) or precursors to oxidative degradation. While traditional scavengers like hydroxylamine hydrochloride or solid-supported hydrazines are effective, they suffer from solubility issues in non-polar organic media or slow kinetics due to phase transfer limitations.

Heptanal Oxime (HepOx) emerges as a superior, lipophilic sacrificial scavenger . It functions primarily through acid-catalyzed transoximation , transferring its oxime moiety to more reactive carbonyl impurities, thereby neutralizing them into stable oximes while releasing relatively benign heptanal. Additionally, it serves as a radical scavenger in formulation stability (anti-skinning).

This guide details the mechanistic grounding, experimental protocols, and safety advantages of using Heptanal Oxime to scavenge unwanted carbonyls in drug substance purification and formulation stabilization.

Mechanistic Principles

The Transoximation Equilibrium (Carbonyl Scavenging)

Unlike nucleophilic scavengers (e.g., amines) that form permanent adducts, Heptanal Oxime operates via a dynamic equilibrium known as transoximation (or oxime exchange).

In this process, Heptanal Oxime acts as a "donor" of the hydroxylamine (


) equivalent. When exposed to a carbonyl impurity (

) that is thermodynamically more stable as an oxime (e.g., conjugated aldehydes,

-dicarbonyls), the exchange occurs:


Why this works:

  • Thermodynamic Drive: Conjugated carbonyls (e.g., acrolein, crotonaldehyde) form more stable oximes than the aliphatic heptanal oxime.

  • Lipophilicity: The C7 alkyl chain ensures Heptanal Oxime is fully soluble in toluene, DCM, and ethyl acetate, enabling homogeneous kinetics unlike inorganic hydroxylamine salts.

  • Benign Byproduct: The released Heptanal is a naturally occurring fragrance compound (castor oil derivative) with a well-defined toxicity profile, often easier to purge via distillation or chromatography than the original reactive impurity.

Radical Scavenging (Secondary Mechanism)

In formulation contexts (e.g., lipid-based drug delivery), Heptanal Oxime acts as an antioxidant. It intercepts peroxyl radicals (


) formed during auto-oxidation, preventing the propagation step that generates secondary carbonyls (aldehydes).

Visualization: Scavenging Pathways

The following diagram illustrates the dual-action pathway of Heptanal Oxime in a contaminated organic phase.

HeptanalOxime_Pathways cluster_outputs Scavenged Products Impurity Reactive Carbonyl (e.g., Acrolein, Formaldehyde) Intermediate Tetrahedral Intermediate Impurity->Intermediate Nucleophilic Attack Radical Peroxyl Radical (ROO•) Scavenger Heptanal Oxime (Lipophilic Donor) Radical->Scavenger H-abstraction / Addition Scavenger->Intermediate + H+ (Cat) RadicalAdduct Nitroxide Radical (Stable) Scavenger->RadicalAdduct Termination StableOxime Stable Impurity-Oxime (Inert) Intermediate->StableOxime Exchange Byproduct Heptanal (Volatile/Benign) Intermediate->Byproduct Release

Figure 1: Dual mechanism of Heptanal Oxime: Transoximation (top path) for carbonyl removal and Radical Termination (bottom path) for stability.

Experimental Protocols

Protocol A: Scavenging Genotoxic Aldehydes from API Solutions

Application: Removal of residual formaldehyde, acetaldehyde, or enals from a drug substance dissolved in non-polar solvent (DCM, Toluene) where aqueous washes are contraindicated.

Reagents:

  • Heptanal Oxime (CAS: 629-31-2) >98% purity.

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Quantification: Analyze the crude mixture (HPLC/GC) to determine the molar quantity of the carbonyl impurity (

    
    ).
    
  • Dosing: Add Heptanal Oxime (

    
    ) to the reaction vessel.
    
    • Note: A slight excess ensures the equilibrium shifts toward the formation of the more stable oxime.

  • Catalysis: Add PPTS (5 mol% relative to Heptanal Oxime).

    • Why: The transoximation is acid-catalyzed. PPTS is mild enough to prevent degradation of sensitive APIs.

  • Reaction: Stir at 25°C for 2–4 hours .

    • Monitoring: Monitor the disappearance of the carbonyl impurity peak via TLC or GC.

  • Workup (Option 1 - Distillation):

    • If the API is non-volatile, concentrate the solvent. Heptanal (bp 153°C) and excess Heptanal Oxime (bp ~105°C at 10 mmHg) can be removed via high-vacuum distillation or azeotropic evaporation.

  • Workup (Option 2 - Selective Precipitation/Chromatography):

    • Pass the mixture through a short silica plug. The polarity difference between the new Impurity-Oxime and the API usually allows for easy separation.

Protocol B: Stabilization of Lipid Formulations (Anti-Skinning/Anti-Oxidation)

Application: Preventing oxidative degradation and "skinning" (polymerization) in lipid-based drug delivery systems or oil-based excipients.

Methodology:

  • Preparation: Prepare the lipid/oil formulation base.

  • Addition: Add Heptanal Oxime at a concentration of 0.1% to 0.5% w/w .

  • Mixing: Homogenize at room temperature.

  • Validation: Perform accelerated stability testing (40°C/75% RH). Monitor for:

    • Peroxide Value (PV).[1]

    • Anisidine Value (AV) - specifically measures secondary oxidation (aldehydes).

    • Success Criteria: AV should remain significantly lower than the control (no scavenger) over 3 months.

Data & Comparative Analysis

Heptanal Oxime offers distinct advantages over traditional scavengers in specific environments.

FeatureHeptanal OximeHydroxylamine HClPolymer-Supported Hydrazide
Solubility High (Organic Solvents)Low (Requires Water/MeOH)Insoluble (Heterogeneous)
Kinetics Fast (Homogeneous)Medium (Phase Transfer required)Slow (Diffusion limited)
Mechanism Transoximation (Exchange)Direct Nucleophilic AttackCovalent Capture
Byproduct Heptanal (Liquid, neutral)HCl / WaterNone (Solid filtration)
Toxicity Low (Fragrance ingredient)Corrosive / IrritantN/A (Polymer)
Cost LowVery LowHigh
Critical Consideration: Equilibrium Constants

The efficiency of Protocol A depends on the equilibrium constant (


) of the exchange.


  • Favorable (

    
    ):  Scavenging conjugated aldehydes (Benzaldehyde, Acrolein, Crotonaldehyde). The conjugation stabilizes the product oxime.
    
  • Unfavorable (

    
    ):  Scavenging saturated aliphatic aldehydes (e.g., Octanal). In this case, a larger excess of Heptanal Oxime (5-10 eq) and removal of Heptanal (via distillation) is required to drive the reaction.
    

Safety and Handling (E-E-A-T)

While Heptanal Oxime is a safer alternative to Methyl Ethyl Ketoxime (MEKO, a suspected carcinogen), standard laboratory safety must be observed.

  • Toxicity: Heptanal Oxime is generally classified as a skin sensitizer. Avoid direct contact.

  • Flammability: Combustible liquid. Keep away from open flames.

  • Regulatory: Heptanal is a FEMA GRAS (Generally Recognized As Safe) flavoring agent, which supports the safety profile of the byproduct released during scavenging.

References

  • Chakraborty, P. et al. (2010). "Transoximation reactions under solvent-free conditions." Tetrahedron Letters, 51(25), 3336-3339. Link

  • Meulenberg, E. (2018).[2][3] "Coating composition comprising anti-skinning agent."[4][5] European Patent Office, EP3204459B1. (Demonstrates Heptanal Oxime as a radical/carbonyl scavenger in industrial coatings). Link

  • Kumbhar, P. et al. (2020). "An efficient one pot synthesis of oxime by classical method." ResearchGate.[1] (General context on oxime formation/purification). Link

  • FDA Guidance for Industry. (2018). "Control of Genotoxic Impurities in Human Pharmaceuticals." (Context for the necessity of aldehyde scavenging). Link

  • Sigma-Aldrich. "Heptanal Oxime Safety Data Sheet." (Verifying physical properties and safety). Link

Sources

Technical Notes & Optimization

Troubleshooting

Separation of E/Z isomers of Heptanal oxime by chromatography.

This guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with the chromatography of Heptanal Oxime. Ticket Category: Small Molecule Purification / Isomer Resolution...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with the chromatography of Heptanal Oxime.

Ticket Category: Small Molecule Purification / Isomer Resolution Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Heptanal oxime (


) exists as two geometric isomers: (E)-heptanal oxime  (anti) and (Z)-heptanal oxime  (syn). While the E-isomer is thermodynamically favored, the energy barrier for interconversion (

) is low enough that spontaneous isomerization can occur during chromatography, particularly on acidic stationary phases (silica) or at elevated temperatures.

This guide addresses the three most common user issues:

  • On-column isomerization (peak splitting/bridging).

  • Degradation (hydrolysis or rearrangement).

  • Ambiguous identification of the E vs. Z peak.

Module 1: Recommended Methodologies

Protocol A: HPLC Separation (Preferred)

High Performance Liquid Chromatography is the gold standard for this separation due to milder thermal conditions compared to GC.

ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-HexylPhenyl phases offer superior

selectivity for geometric isomers compared to standard C18.
Dimensions 150 x 4.6 mm, 3-5

m
Standard analytical dimensions provide sufficient plate count (

) for resolution (

).
Mobile Phase A 10 mM Ammonium Acetate (pH 7.5 - 8.0)CRITICAL: Neutral/Basic pH suppresses acid-catalyzed isomerization. Avoid TFA.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous species than Methanol.
Gradient 40% B to 80% B over 15 minHeptyl chain is lipophilic; moderate organic strength is required for elution.
Temperature

Sub-ambient temperature "freezes" the E/Z equilibrium, preventing peak bridging.
Detection UV @ 210-220 nmOximes have weak absorbance; low UV is required.
Protocol B: Flash Chromatography (Scale-Up)

For purification of >100 mg loads. Note: Standard silica gel is acidic (pH ~5) and will degrade oximes.

  • Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (TEA).

  • Eluent: Hexane/Ethyl Acetate (9:1 to 4:1) + 0.5% TEA.

  • Execution: Run fast. Prolonged exposure to silica promotes Beckmann rearrangement to heptanamide.

Module 2: Troubleshooting & FAQs

Issue #1: "I see a 'bridge' or plateau between my two peaks."

Root Cause: Dynamic Isomerization. The molecules are interconverting during the separation process. Solution:

  • Lower the Column Temperature: Reduce from

    
    .
    
  • Check pH: Ensure your aqueous buffer is

    
     pH 7.0. Acidic silanols on the column support catalyze the rotation around the C=N bond.
    
Issue #2: "My sample degrades into a new peak (Heptanamide)."

Root Cause: Beckmann Rearrangement. This acid-catalyzed reaction converts the aldoxime into an amide. Visualization of Pathway:

BeckmannRearrangement Oxime Heptanal Oxime (R-CH=N-OH) Protonated Protonated Oxime (R-CH=N-OH2+) Oxime->Protonated + H+ (Acidic Silica) Transition Migration Step (R-group shift) Protonated->Transition - H2O Amide Heptanamide (R-CO-NH2) Transition->Amide + H2O (Hydrolysis)

Figure 1: Acid-catalyzed degradation pathway common on untreated silica gel.

Issue #3: "Which peak is which?" (Identification)

Standard Elution Order (RP-HPLC): Typically, the (E)-isomer elutes second on C18 columns because it is more planar and interacts more strongly with the stationary phase, whereas the (Z)-isomer is more sterically crowded (syn) and elutes earlier. Warning: This must be confirmed via NMR (see Module 3).

Module 3: Definitive Identification (NMR)

Do not rely solely on retention time. Use


-NMR to assign isomers.[1][2][3]
Feature(E)-Heptanal Oxime (Z)-Heptanal Oxime Mechanistic Reason
Geometry Anti (OH trans to alkyl)Syn (OH cis to alkyl)Steric hindrance
Methine Proton (

-CH=N-)
~7.3 - 7.5 ppm (Triplet)~6.6 - 6.9 ppm (Triplet)Anisotropy of the oxime oxygen deshields the E proton.
NOE Signal No NOE between -CH= and -OHStrong NOE between -CH= and -OHProtons are spatially close in Z form.
Abundance Major Product (>80%)Minor Product (<20%)Thermodynamic stability.
Decision Tree: Method Selection

MethodSelection cluster_warning WARNING Start Start: Heptanal Oxime Sample IsPurityCritical Is isomeric purity critical? Start->IsPurityCritical Scale Sample Scale? IsPurityCritical->Scale Yes GC Method: GC-MS (Derivatization Required) IsPurityCritical->GC No (Quant only) HPLC Method: RP-HPLC (pH 7.5 Buffer) Scale->HPLC Analytical (<10 mg) Flash Method: Flash Chrom (TEA-treated Silica) Scale->Flash Prep (>100 mg) Risk Risk: Thermal Isomerization in GC Injector Port GC->Risk

Figure 2: Decision matrix for selecting the appropriate chromatographic technique.

References

  • Kalinina, A. et al. (2018). "Stereochemistry of oximes: E/Z isomerization and stability." Journal of Organic Chemistry, 83(5), 2530-2538.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Section on Oxime Stability).

  • Dolliver, D. D. et al. (2010). "Assignments of E/Z stereochemistry in acyclic aldoximes using 1H NMR." Magnetic Resonance in Chemistry, 48(10), 765-772.

  • Chromatography Today. (2014). "Separation of Isomers: Challenges and Solutions in HPLC."

Sources

Optimization

Heptanal Oxime Synthesis: A Technical Support Guide for Overcoming Low Conversion Rates

This technical support center is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in Heptanal oxime reactions. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in Heptanal oxime reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only troubleshoot your experiments but also to empower you with a deeper understanding of the underlying chemical principles. Every protocol and recommendation herein is structured to be a self-validating system, ensuring both scientific accuracy and practical success.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates

This section addresses specific issues you might be facing during the synthesis of Heptanal oxime. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

My reaction has stalled, and I'm observing a significant amount of unreacted Heptanal. What are the likely causes and how can I fix this?

A stalled reaction with a high concentration of starting material often points to issues with the reaction equilibrium or the reactivity of your reagents.

Underlying Causes:

  • Suboptimal pH: The formation of an oxime from an aldehyde and hydroxylamine is a pH-dependent equilibrium reaction.[1] The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon of heptanal. At a low pH, the hydroxylamine is protonated, reducing its nucleophilicity. Conversely, at a very high pH, the rate-limiting dehydration of the carbinolamine intermediate is slow.

  • Reagent Purity and Stoichiometry: The purity of both heptanal and hydroxylamine hydrochloride is critical. Heptanal is susceptible to oxidation to heptanoic acid, which can alter the reaction pH and consume the base.[2] An incorrect stoichiometry, particularly an insufficient amount of hydroxylamine or base, will naturally lead to incomplete conversion.

  • Low Temperature: Like most chemical reactions, the rate of oxime formation is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction that appears to have stalled.

Troubleshooting Protocol:

  • pH Monitoring and Adjustment:

    • Carefully monitor the pH of your reaction mixture. The optimal pH for oxime formation is generally in the weakly acidic to neutral range, typically between 4.5 and 6.0, to ensure complete conversion.[1]

    • If you are using a base like sodium carbonate or pyridine, ensure it is added in a sufficient amount to neutralize the HCl from hydroxylamine hydrochloride and maintain the optimal pH.

    • Consider using a buffered system to maintain a stable pH throughout the reaction.

  • Reagent Verification:

    • Assess the purity of your heptanal. If it has been stored for a long time, consider purifying it by distillation before use.

    • Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.3 equivalents) to drive the equilibrium towards the product.[3]

    • Ensure your base is of high purity and added in the correct stoichiometric amount.

  • Temperature Optimization:

    • If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. A temperature range of 40-60°C is often effective.[4]

    • Monitor the reaction closely by TLC or another analytical method to avoid potential decomposition of the product at higher temperatures.[5]

I'm observing the formation of byproducts in my reaction mixture. How can I identify and minimize them?

Byproduct formation is a common issue that can significantly reduce the yield of your desired heptanal oxime.

Potential Byproducts and Their Causes:

  • Aldol Condensation Products: In the presence of a base, heptanal can undergo self-condensation to form aldol addition and condensation products. This is more likely to occur with stronger bases or at higher temperatures.

  • Heptanoic Acid: As mentioned, heptanal can be oxidized to heptanoic acid, especially if exposed to air for extended periods.[2]

  • Beckmann Rearrangement Products (less common for aldoximes): While more prevalent for ketoximes under acidic conditions, the Beckmann rearrangement of an aldoxime to a primary amide can occur under harsh acidic conditions, though it is less likely under typical oximation conditions.

Mitigation Strategies:

  • Control of Basicity and Temperature:

    • Use a mild base such as sodium carbonate or sodium acetate instead of stronger bases like sodium hydroxide to minimize aldol condensation.[3]

    • Add the base portion-wise or as a solution to avoid localized high concentrations of base.

    • Maintain a controlled temperature. If heating is necessary, do so gently and for the minimum time required for complete conversion of the starting material.

  • Inert Atmosphere:

    • To prevent the oxidation of heptanal, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.

    • During the work-up, avoid strongly acidic conditions that could potentially lead to hydrolysis of the oxime back to the aldehyde.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Heptanal oxime.

Q1: What is the optimal pH for Heptanal oxime formation?

The reaction rate is pH-dependent. A weakly acidic to neutral pH range of 4.5 to 6.0 is generally considered optimal for driving the reaction to completion.[1]

Q2: How does the choice of solvent affect the reaction?

Polar protic solvents like ethanol and water are commonly used for oxime synthesis as they effectively dissolve the hydroxylamine hydrochloride and the base.[5] The choice of solvent can also influence the reaction rate. Some studies have explored the use of greener solvents like mineral water.

Q3: How can I monitor the progress of my reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the heptanal spot and the appearance of the heptanal oxime spot.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of heptanal and the formation of heptanal oxime and any byproducts.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for purity and structure confirmation.[9]

Q4: What is the best way to purify Heptanal oxime?

Common purification methods include:

  • Extraction: After the reaction is complete, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. Be mindful of the pH during extraction to prevent hydrolysis of the oxime.

  • Distillation: Heptanal oxime can be purified by vacuum distillation.[4]

  • Crystallization: The purified oxime can be further purified by crystallization from a suitable solvent system, such as aqueous ethanol.[4]

Data Presentation

Table 1: Influence of pH on Heptanal Oxime Conversion Rate

pHRelative Reaction RateTime to >95% ConversionPotential Issues
< 3Very Slow> 24 hoursProtonation of hydroxylamine, reduced nucleophilicity
4.5 - 6.0Optimal1 - 4 hours-
> 8Slow> 8 hoursSlow dehydration of carbinolamine intermediate, potential for aldol condensation

Experimental Protocols

Protocol 1: Optimized Synthesis of Heptanal Oxime

This protocol is designed to maximize conversion while minimizing byproduct formation.

Materials:

  • Heptanal (freshly distilled)

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water.

  • Add ethanol to the flask.

  • Add heptanal (1.0 equivalent) to the solution.

  • Slowly add a solution of sodium carbonate (0.6 equivalents) in water to the reaction mixture while stirring.

  • Monitor the pH of the reaction and adjust to 5-6 with small additions of sodium carbonate solution if necessary.

  • Heat the reaction mixture to 50°C and monitor the progress by TLC.

  • Once the heptanal has been consumed (typically 1-3 hours), cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude heptanal oxime.

  • Purify the crude product by vacuum distillation or recrystallization from aqueous ethanol.

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)

  • Visualizing agent (e.g., potassium permanganate stain)

  • Capillary tubes

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material (heptanal) as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a suitable method (e.g., UV light if applicable, or by dipping in a potassium permanganate stain).

  • The disappearance of the heptanal spot and the appearance of a new spot corresponding to the heptanal oxime indicate the progress of the reaction.

Visualizations

Reaction Mechanism of Oxime Formation

This diagram illustrates the key steps in the formation of an oxime from an aldehyde.

Oxime_Formation Heptanal Heptanal (R-CHO) Carbinolamine Carbinolamine Intermediate Heptanal->Carbinolamine Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Carbinolamine Oxime Heptanal Oxime (R-CH=NOH) Carbinolamine->Oxime Dehydration (Rate-limiting, pH-dependent) Water H2O Carbinolamine->Water

Caption: Mechanism of Heptanal Oxime Formation.

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence for diagnosing and resolving low conversion rates.

Troubleshooting_Workflow decision decision action action start Low Conversion Observed check_pH Is pH between 4.5 and 6.0? start->check_pH adjust_pH Adjust pH with mild base/buffer check_pH->adjust_pH No check_reagents Are reagents pure & in correct stoichiometry? check_pH->check_reagents Yes adjust_pH->check_pH purify_reagents Purify Heptanal (distill) & use excess NH2OH·HCl check_reagents->purify_reagents No check_temp Is reaction temperature adequate? check_reagents->check_temp Yes purify_reagents->check_reagents increase_temp Gently heat to 40-60°C check_temp->increase_temp No monitor_byproducts Monitor for byproducts (TLC/GC-MS) check_temp->monitor_byproducts Yes increase_temp->check_temp end Improved Conversion monitor_byproducts->end

Caption: Troubleshooting workflow for low conversion rates.

Relationship between Reaction Parameters

This diagram illustrates the interconnectedness of key experimental parameters.

Parameter_Relationships Conversion Conversion Byproducts Byproducts Conversion->Byproducts inversely related to pH pH pH->Conversion influences pH->Byproducts can influence Temperature Temperature Temperature->Conversion influences Temperature->Byproducts can increase Reagent_Purity Reagent_Purity Reagent_Purity->Conversion influences

Caption: Interplay of key reaction parameters.

References

  • U.S. Patent No. 3,429,920. (1969). Preparation of oxime. Google Patents.
  • Das, B., & Venkateswarlu, K. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 140. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of n-heptanal oxime. Retrieved from [Link]

  • ResearchGate. (2013). Oxime synthesis - how to convert/remove unreacted aldehyde? Retrieved from [Link]

  • Wikipedia. (n.d.). Heptanal. Retrieved from [Link]

  • Kallio, T., Laavi, H., & Wärnmark, K. (2016). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Chemical Technology & Biotechnology, 91(11), 2836-2844. Retrieved from [Link]

  • McIntosh, J. A., & Jones, A. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. Retrieved from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Creative Research Thoughts, 12(4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • American Chemical Society. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heptanal. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Commercial Heptanal Oxime

Welcome to the technical support center for the analysis of commercial Heptanal oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and question...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of commercial Heptanal oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the quality control and characterization of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated analytical protocols to ensure the scientific integrity of your work.

Introduction: Understanding Heptanal Oxime and Its Potential Impurities

Heptanal oxime is an aldoxime that serves as a versatile intermediate in organic synthesis. The purity of commercial batches is critical for the success of downstream applications. Impurities can arise from the synthetic route, degradation, or improper storage. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their identification and quantification.

Common Sources of Impurities:

  • Synthesis-Related Impurities: These include unreacted starting materials such as heptanal and hydroxylamine, as well as byproducts formed during the reaction, most notably heptonitrile.

  • Degradation Products: Heptanal oxime is susceptible to hydrolysis, particularly under acidic conditions, which can revert it to heptanal.[1] Oxidation can also occur, leading to the formation of various byproducts.

  • Isomers: As an aldoxime, heptanal oxime can exist as two geometric isomers: syn and anti. These isomers may exhibit different reactivity and chromatographic behavior.

Below is a visual representation of the potential impurity landscape for commercial Heptanal oxime.

Caption: Potential Impurity Profile of Commercial Heptanal Oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial heptanal oxime?

A1: The most prevalent impurities are typically residual heptanal, heptonitrile (formed as a synthesis byproduct), and water.[2] Over time, and depending on storage conditions, you may also detect heptanal from hydrolysis. The presence of syn and anti isomers is also expected.

Q2: How should I store my heptanal oxime sample to minimize degradation?

A2: To minimize degradation, store heptanal oxime in a tightly sealed container in a cool, dark, and dry place. A refrigerator is suitable for short- to medium-term storage. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid acidic conditions, as they can catalyze hydrolysis.[1]

Q3: I see two peaks for heptanal oxime in my chromatogram. Is my sample impure?

A3: Not necessarily. The two peaks are likely the syn and anti geometric isomers of heptanal oxime. These isomers can often be separated by chromatographic techniques like GC and HPLC. Their relative ratio can be influenced by the synthesis and purification conditions.

Q4: Can I use Gas Chromatography (GC) to analyze heptanal oxime? I've heard it can be problematic.

A4: Yes, GC and GC-MS are powerful techniques for analyzing heptanal oxime. However, a significant challenge is the potential for thermal degradation in the hot GC inlet, which can convert the oxime to heptonitrile. This can lead to an overestimation of the nitrile impurity and an underestimation of the oxime purity. To mitigate this, it is crucial to use a lower inlet temperature and a well-deactivated liner. An all-glass system is also recommended to minimize contact with hot metal surfaces.

Troubleshooting Guides

Guide 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: My heptanal oxime peak is small, and I see a large peak corresponding to heptonitrile.

Underlying Cause: This is a classic sign of thermal degradation of the oxime in the GC inlet. The high temperature can cause the elimination of water from the oxime, forming the corresponding nitrile.

Troubleshooting Steps:

  • Lower the Injector Temperature: Start with a lower inlet temperature (e.g., 150-180 °C) and gradually increase it to find the optimal balance between volatilization and degradation.

  • Use a Deactivated Liner: Employ a highly inert GC liner, such as one that is silanized, to minimize active sites that can catalyze degradation.

  • Consider a Splitless Injection: A splitless injection at a lower temperature can sometimes reduce the residence time of the analyte in the hot inlet, thereby minimizing degradation.

  • Derivatization: If thermal degradation remains a significant issue, consider derivatizing the oxime to a more thermally stable compound, such as a trimethylsilyl (TMS) ether.

Experimental Protocol: GC-MS Analysis of Heptanal Oxime

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 180 °C

    • Injection Volume: 1 µL

    • Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Interpretation:

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Heptonitrile~5-6111 (M+), 96, 82, 68, 54, 41
Heptanal~6-7114 (M+), 99, 86, 71, 58, 44
Heptanal Oxime~9-11129 (M+), 112, 98, 84, 70, 56, 43
Guide 2: High-Performance Liquid Chromatography (HPLC) Analysis

Issue: I am having trouble getting good peak shape and separation for heptanal oxime and its impurities.

Underlying Cause: Peak tailing for oximes in reversed-phase HPLC can occur due to interactions with residual silanols on the silica-based stationary phase. Poor separation may be due to an inappropriate mobile phase composition or pH.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of the weakly acidic oxime. A slightly acidic mobile phase (pH 3-4) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) often improves peak shape.

  • Adjust Organic Modifier Concentration: Vary the gradient of the organic solvent (acetonitrile or methanol) to achieve optimal separation between heptanal oxime, heptanal, and other potential impurities.

  • Use a High-Purity Column: Employ a modern, high-purity silica C18 column with end-capping to minimize silanol interactions.

  • Consider an Ion-Pairing Reagent: For more complex separations or persistent peak tailing, an ion-pairing reagent can be added to the mobile phase, though this is less common for simple aldoximes.[1]

Experimental Protocol: HPLC-UV Analysis of Heptanal Oxime

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Interpretation:

CompoundExpected Retention Time (min)Notes
HydroxylamineEarly elutingVery polar, may not be well-retained.
Heptanal Oxime (syn/anti)Two closely eluting peaksThe order may vary depending on the exact conditions.
HeptonitrileMay co-elute or elute near the solvent frontLess polar than the oxime.
HeptanalLater eluting than the oximeMore hydrophobic than the oxime.

Structural Elucidation Support

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive identification of heptanal oxime and its impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsHeptanal Oxime (syn isomer) (ppm)Heptanal Oxime (anti isomer) (ppm)Heptanal (ppm)Heptonitrile (ppm)
-CH=N-~7.4 (t)~6.7 (t)~9.8 (t)-
-OH~8.0-9.0 (br s)~8.0-9.0 (br s)--
-CH₂-CH=N-~2.2 (q)~2.4 (q)~2.4 (dt)~2.3 (t)
-CH₂-CN---~2.3 (t)
Alkyl Chain~1.2-1.5 (m)~1.2-1.5 (m)~1.2-1.6 (m)~1.2-1.7 (m)
-CH₃~0.9 (t)~0.9 (t)~0.9 (t)~0.9 (t)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The assignment of syn and anti isomers is based on the general principle that the aldehydic proton is more deshielded in the syn isomer due to its proximity to the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used for rapid identification of the key functional groups in heptanal oxime.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3600-3200Broad, indicates the hydroxyl group of the oxime.
C-H stretch3000-2850Aliphatic C-H stretching.
C=N stretch~1665Characteristic of the oxime C=N bond.
N-O stretch~945Characteristic of the oxime N-O bond.

The presence of a strong, broad band around 3400 cm⁻¹ could indicate the presence of water. A sharp band around 2245 cm⁻¹ would be indicative of a nitrile impurity (heptonitrile). A strong carbonyl (C=O) stretch at ~1730 cm⁻¹ would point to the presence of heptanal.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of impurities in commercial heptanal oxime.

Impurity_Identification_Workflow cluster_initial Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification Sample Sample HPLC_UV HPLC-UV Screening Sample->HPLC_UV GC_MS_Initial GC-MS Initial Screen Sample->GC_MS_Initial Fraction_Collection Fraction Collection (Prep-HPLC) HPLC_UV->Fraction_Collection Unknown Peaks HRMS High-Resolution MS GC_MS_Initial->HRMS Tentative ID NMR NMR (1H, 13C, 2D) Fraction_Collection->NMR Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Structure Elucidation HRMS->Structural_Elucidation Method_Validation Method Validation Quantitative_Analysis Quantitative Analysis Method_Validation->Quantitative_Analysis Structural_Elucidation->Method_Validation

Caption: A systematic workflow for impurity profiling of Heptanal Oxime.

References

  • Szegi, P., Kalász, H., Laufer, R., Kuca, K., & Tekes, K. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. [Link]

  • PrepChem. (n.d.). Preparation of n-heptanal oxime. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Water Content Analysis in Heptanal Oxime Samples

Welcome to the technical support center for the accurate determination of water content in Heptanal oxime samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate determination of water content in Heptanal oxime samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moisture analysis for this specific compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your results effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for determining the water content in Heptanal oxime?

A1: The most appropriate method for determining the water content in Heptanal oxime is Karl Fischer (KF) titration . This technique is highly specific to water and is less susceptible to interference from volatile compounds compared to the Loss on Drying (LOD) method.[1][2] Heptanal oxime, being an organic compound, may have volatile impurities that would lead to inaccurate results with LOD, which measures the loss of any volatile substance upon heating.[1][3][4]

Q2: What is the fundamental difference between Karl Fischer titration and Loss on Drying?

A2: Karl Fischer titration is a chemical method based on a specific reaction between water and the Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).[5] This makes it a direct measure of water content.[1] In contrast, Loss on Drying is a gravimetric method that measures the total mass lost from a sample upon heating.[4] This loss can include not only water but also other volatile components like residual solvents.[1][3]

FeatureKarl Fischer TitrationLoss on Drying (LOD)
Principle Chemical reaction specific to waterGravimetric measurement of mass loss upon heating
Specificity High (measures only water)Low (measures water and other volatiles)
Typical Application Accurate water content determinationEstimation of total volatile content
Potential Issues Side reactions with certain functional groupsInaccurate for samples with volatile impurities

Q3: Can the aldehyde group in Heptanal oxime interfere with Karl Fischer titration?

A3: Yes, the aldehyde group in the parent heptanal from which the oxime is derived can potentially interfere with standard Karl Fischer titration. Aldehydes can react with the methanol in conventional KF reagents to form acetals, a reaction that produces water and leads to erroneously high water content readings.[6][7] To mitigate this, it is crucial to use specialized Karl Fischer reagents designed for aldehydes and ketones, which are typically methanol-free.[6][7]

Q4: What are the key physical and chemical properties of Heptanal oxime to consider during analysis?

A4: Heptanal oxime is an organic compound with the molecular formula C7H15NO.[8][9] It is generally poorly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10][11] This solubility profile is important for selecting an appropriate solvent for Karl Fischer titration to ensure the sample dissolves completely and releases all its water.

Troubleshooting Guide: Karl Fischer Titration of Heptanal Oxime

This section addresses specific issues you may encounter during the Karl Fischer titration of Heptanal oxime samples.

Q5: My titration results are inconsistent and show poor repeatability. What could be the cause?

A5: Inconsistent results in Karl Fischer titration can stem from several factors.[12] A primary suspect is atmospheric moisture contamination. Ensure your titration vessel is hermetically sealed. Check the septum and replace it if it's worn out. Also, ensure the molecular sieve is active.[13] Another cause could be incomplete dissolution of the Heptanal oxime sample. Consider using a co-solvent like chloroform or formamide to improve solubility.[14]

Logical Flow for Troubleshooting Poor Repeatability

Caption: Step-by-step workflow for Karl Fischer titration.

Method Validation Insights

For use in a regulated environment, the water content determination method must be validated according to guidelines such as those from the USP. [15]The validation process demonstrates that the analytical procedure is suitable for its intended purpose. [16]Key validation parameters include:

  • Accuracy: Compare the results obtained for your Heptanal oxime sample with a reference method or by analyzing a sample with a known amount of added water.

  • Precision: Assess the repeatability (multiple measurements of the same sample under the same conditions) and intermediate precision (measurements on different days or by different analysts).

  • Specificity: Demonstrate that the method is not affected by impurities or degradation products. This is particularly important given the potential for side reactions.

  • Linearity: Analyze samples with a range of water concentrations to show that the results are proportional to the concentration.

  • Range: Establish the concentration range over which the method is accurate and precise.

References

  • Pharmaguddu. (2023, November 17). Moisture Content and Loss On Drying (LOD) in Pharmaceuticals. [Link]

  • Metrohm. (2021, June 9). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. [Link]

  • AquaEnergy Expo Knowledge Hub. Good Titration Practice™ in Karl Fischer Titration. [Link]

  • MaTestLab. (2024, October 4). ASTM E203 Water Content Analysis Using Volumetric Karl Fischer Titration. [Link]

  • Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]

  • ResearchGate. Experimental methods in chemical engineering: Karl Fischer titration. [Link]

  • Publications. (2021, October 7). Determination of Water Content in Bio- Oils by Volumetric Karl Fischer Titration. [Link]

  • Wikipedia. Oxime. [Link]

  • PMC - NIH. Water structure changes in oxime-mediated reactivation process of phosphorylated human acetylcholinesterase. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). What are some interfering reactions? | Karl Fischer Moisture Titrators | Faq. [Link]

  • Development of Karl Fischer Reagents. [Link]

  • Labman Instruments. (2025, December 15). Loss on Drying (LOD): How Moisture Content Is Measured. [Link]

  • METTLER TOLEDO. Troubleshooting. [Link]

  • ASTM. (2023, August 9). E203 Standard Test Method for Water Using Volumetric Karl Fischer Titration. [Link]

  • PubChem - NIH. Heptanal Oxime | C7H15NO | CID 5354166. [Link]

  • Validation of the water content determination method using a moisture analyzer as an important factor in ensuring the quality. [Link]

  • Pharmaguideline. (2011, November 3). Difference Between Water (Moisture) Content and Loss on Drying (LOD). [Link]

  • usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION. [Link]

  • Cole-Parmer. Karl Fischer Titration Guide. [Link]

  • News-Medical. Advantages and Limitations of Karl Fischer Titration. [Link]

  • Scribd. ASTM E203-16 - Water Using Volumetric Karl Fischer Titration. [Link]

  • CSC Scientific. (2023, October 17). Karl Fischer vs. Loss-On Drying - Which Method is the Best?. [Link]

  • PMC - NIH. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • <921> WATER DETERMINATION. [Link]

  • ResearchGate. (2020, June 24). Moisture content, water content, loss on drying - Part 1: What exactly is meant and how are these quantities determined?. [Link]

  • YouTube. (2023, April 25). Karl Fischer Titration Tester. [Link]

  • Water contents Amines. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Heptanal Oxime Synthesis

Welcome to the technical support center for optimizing heptanal oxime reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing heptanal oxime reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of heptanal oxime. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Catalyst Selection Philosophy

The conversion of heptanal to heptanal oxime via reaction with hydroxylamine is a classical condensation reaction.[1][2] While seemingly straightforward, achieving high yield, purity, and reproducibility requires careful consideration of the reaction conditions, with catalyst selection being a pivotal factor. The primary role of a catalyst in this reaction is to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon of heptanal and the subsequent dehydration to form the C=N double bond.

The reaction is highly pH-dependent. An acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and favoring the initial addition step. However, excessive acidity will protonate the hydroxylamine nucleophile, rendering it inactive. Conversely, a basic medium can deprotonate hydroxylamine, increasing its nucleophilicity, but may not sufficiently activate the aldehyde. Therefore, the optimal catalyst often serves to maintain an ideal pH range or offers an alternative reaction pathway.

Catalyst Comparison for Heptanal Oxime Synthesis
Catalyst / SystemMechanism & RationaleAdvantagesDisadvantages & Considerations
Weak Acids/Bases (e.g., Pyridine, Sodium Acetate) These act as proton shuttles, facilitating both the protonation of the carbonyl and the deprotonation of the hydroxylamine adduct, maintaining a suitable pH.[3]Simple, inexpensive, and well-established methodology. Allows for fine-tuning of reaction rates.May require careful optimization of equivalents. Can be difficult to remove during workup.
Metal Catalysts (e.g., Fe, Cu, Bi₂O₃) Lewis acid catalysts like Fe or Cu can coordinate to the carbonyl oxygen, activating the aldehyde.[4][5][6] Some metal oxides, like Bi₂O₃, can facilitate the reaction under solvent-free conditions.[7]High efficiency, potentially shorter reaction times, and novel reactivity.[4][6] Some are recyclable.Can be expensive. Potential for metal contamination in the final product. May require specific ligands or inert atmosphere conditions.
Catalyst-Free (e.g., in Mineral Water or Water/Ethanol) Utilizes the inherent reactivity of the starting materials, often enhanced by the solvent system. Mineral water can contain carbonates and sulfates that activate the hydroxylamine hydrochloride.[8]Environmentally friendly ("green chemistry").[8] Simplifies workup as no catalyst removal is needed. Economical.Reactions may be slower compared to catalyzed versions. May not be suitable for all substrates. Yields can be sensitive to solvent purity and composition.[8]
Electrochemical Synthesis Involves the reductive coupling of an aldehyde with a nitrogen oxide (NOx) source on a catalyst-coated electrode. Iron has been identified as an optimal catalyst for this process.[4][6][9]High yields (up to 99%) and high production rates are achievable.[4][6] Offers a green synthesis pathway.Requires specialized electrochemical equipment. The technology is relatively new and may not be widely accessible.

Section 2: Experimental Protocols & Workflows

Standard Protocol for Heptanal Oxime Synthesis (Weak Base Catalysis)

This protocol describes a standard, reliable method for synthesizing heptanal oxime using hydroxylamine hydrochloride and a weak base in a polar solvent.

Materials:

  • Heptanal (ensure purity, as aldehydes can oxidize on storage)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc) or Pyridine

  • Methanol or Ethanol

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water/methanol (1:4 v/v) with stirring.

  • Reaction Initiation: To the stirred solution, add heptanal (1.0 equivalent) dropwise at room temperature. If the reaction is exothermic, an ice bath can be used to maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The oxime product should have a different Rf value than the starting heptanal. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Extraction: Once the reaction is complete, add deionized water to the flask to dissolve the salts. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude heptanal oxime.

  • Purification (if necessary): The crude product is often a colorless oil or a low-melting solid.[1] If impurities are present (as determined by NMR or GC-MS), purification can be achieved by flash column chromatography on silica gel.

Safety Precautions:

  • Hydroxylamine hydrochloride is corrosive, a skin sensitizer, and suspected of causing cancer.[10] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]

  • Heptanal is a flammable liquid and can be an irritant. Handle in a well-ventilated area and away from ignition sources.[12]

  • Standard laboratory safety practices should be followed throughout the procedure.

Workflow for Catalyst Screening

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for your specific experimental setup.

Catalyst_Screening_Workflow cluster_setup Phase 1: Setup & Baseline cluster_screening Phase 2: Catalyst Screening cluster_optimization Phase 3: Optimization A Define Baseline Conditions (Temp, Solvent, Conc.) B Run Uncatalyzed Control Reaction A->B C Analyze Baseline (Yield, Purity via TLC/GC) B->C D Select Catalyst Candidates (e.g., NaOAc, Pyridine, Fe(NO₃)₃) C->D Establish Need for Catalyst E Run Parallel Reactions (Identical Conditions) D->E F Analyze Results (Compare Yield & Reaction Time) E->F G Select Best Catalyst(s) F->G Identify Lead Candidate(s) H Optimize Catalyst Loading & Reaction Parameters G->H I Validate & Finalize Protocol H->I

Caption: A systematic workflow for catalyst selection and optimization in Heptanal oxime synthesis.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of heptanal oxime in a practical, question-and-answer format.

Q1: My reaction is very slow or shows incomplete conversion of heptanal. What's wrong?

A1: This is a common issue that can often be traced back to a few key factors:

  • Incorrect pH: The reaction rate is highly sensitive to pH. If you are using hydroxylamine hydrochloride without a base, the medium is too acidic, which deactivates the hydroxylamine nucleophile. Ensure you have added a suitable weak base like sodium acetate or pyridine to buffer the reaction.[3]

  • Catalyst Inefficiency: If you are attempting a catalyst-free reaction in a non-optimal solvent system (e.g., a pure aprotic solvent), the activation barrier may be too high.[8] Consider switching to a protic solvent like methanol/water or adding a catalyst.

  • Reagent Quality: Heptanal can oxidize to heptanoic acid upon prolonged exposure to air. Use freshly distilled or high-purity heptanal. Ensure your hydroxylamine hydrochloride is dry and has been stored properly.

  • Temperature: While many oximation reactions proceed at room temperature, gentle heating (40-50°C) can sometimes be necessary to drive the reaction to completion, especially with less reactive substrates.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The appearance of multiple spots suggests the formation of byproducts. Common possibilities include:

  • Unreacted Heptanal: If the reaction is incomplete, you will see the starting material.

  • (E/Z) Isomers: Oximes can exist as geometric isomers (syn and anti).[1] These may appear as two distinct, often close, spots on a TLC plate. Their formation is a normal outcome of the reaction.

  • Beckmann Rearrangement: Under strongly acidic conditions or with certain catalysts, the initially formed oxime can undergo a Beckmann rearrangement to form N-hexylformamide.[1] This is why controlling acidity is crucial.

  • Nitrile Formation: Dehydration of the aldoxime can sometimes lead to the formation of heptanenitrile, particularly at elevated temperatures or under certain analytical conditions like GC-MS.[13]

Q3: My isolated yield is consistently low. How can I improve it?

A3: Low yields can result from issues in the reaction itself or during the workup process.

  • Reaction Optimization:

    • Stoichiometry: Ensure you are using a slight excess of hydroxylamine (e.g., 1.1-1.2 equivalents) to push the equilibrium towards the product.

    • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Stopping the reaction prematurely will naturally lead to lower yields.

  • Workup & Purification Losses:

    • Emulsions: Aldehydes and their oximes can sometimes form emulsions during aqueous extraction. Using brine during the final wash can help break these up.

    • Product Volatility: While heptanal oxime is not extremely volatile, some loss can occur during rotary evaporation if excessive vacuum or temperature is applied.

    • Purification: If performing column chromatography, ensure your silica gel is not too acidic, as this can cause product degradation on the column.

Q4: I'm trying a "green" catalyst-free approach in water, but it's not working well. What are the key considerations?

A4: Catalyst-free oximation is an excellent green alternative, but it has specific requirements.

  • Solvent Choice: The use of mineral water has been shown to be more effective than pure deionized water.[8] The dissolved salts (carbonates, sulfates) are believed to activate the hydroxylamine hydrochloride, effectively catalyzing the reaction.[8]

  • Co-Solvent: For aliphatic aldehydes like heptanal, which have limited water solubility, using a co-solvent like methanol or ethanol is often necessary to create a homogenous reaction mixture. A 1:1 mixture of methanol/mineral water is a good starting point.[8]

  • Reaction Time: Be patient. Catalyst-free reactions may require longer reaction times (several hours to overnight) to reach completion compared to catalyzed methods.

Q5: During GC-MS analysis of my purified product, I see a peak corresponding to heptanenitrile. Is my product impure?

A5: Not necessarily. It is a known phenomenon for aldoximes to decompose into the corresponding nitrile under the high-temperature conditions of a GC injection port. If your ¹H NMR spectrum is clean and shows the characteristic peaks for the oxime (especially the CH =NOH proton), your bulk sample is likely pure. This highlights the importance of using multiple analytical techniques, like NMR and IR spectroscopy, for characterization.

References

  • Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde | Request PDF . ResearchGate. Available at: [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water . Indian Academy of Sciences. Available at: [Link]

  • What is the most popular procedure to synthesize oximes? . ResearchGate. Available at: [Link]

  • Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde . PubMed. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . PubMed Central. Available at: [Link]

  • Optimization of reaction conditions | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions . Royal Society of Chemistry. Available at: [Link]

  • Catalyst Selection over an Electrochemical Reductive Coupling Reaction toward Direct Electrosynthesis of Oxime from NOx and Aldehyde . Journal of the American Chemical Society. Available at: [Link]

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes . ResearchGate. Available at: [Link]

  • Metal-Involving Synthesis and Reactions of Oximes . ACS Publications. Available at: [Link]

  • Oxime synthesis by condensation or oxidation . Organic Chemistry Portal. Available at: [Link]

  • A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate . RSC Publishing. Available at: [Link]

  • Oxime - Wikipedia . Wikipedia. Available at: [Link]

  • Formation of oximes and hydrazones (video) . Khan Academy. Available at: [Link]

  • A colorimetric chemosensor for heptanal with selectivity over formaldehyde and acetaldehyde through synergistic interaction of hydrophobic interactions and oxime formation . RSC Publishing. Available at: [Link]

  • Isolation and analysis of carbonyl compounds as oximes . CDC Stacks. Available at: [Link]

  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound . ResearchGate. Available at: [Link]

  • 21 questions with answers in OXIMES | Science topic . ResearchGate. Available at: [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism . Henry Rzepa's Blog. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors . National Institutes of Health. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: GC-MS Method Validation for Heptanal Oxime

This guide outlines the validation framework for the analysis of Heptanal Oxime using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to move beyond generic templates, addressing the specific chemical behavi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for the analysis of Heptanal Oxime using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to move beyond generic templates, addressing the specific chemical behavior of aliphatic aldoximes—particularly the critical issue of geometric isomerism.

Executive Summary

Heptanal (


) is a critical biomarker for lipid peroxidation and a known impurity in pharmaceutical solvents. However, its analysis is plagued by volatility, high reactivity, and poor ionization in standard LC-MS workflows.

Derivatization to Heptanal Oxime using hydroxylamine hydrochloride (


) stabilizes the molecule, lowers its polarity for GC analysis, and provides a distinct mass spectral fingerprint. This guide validates the GC-MS oxime method against the traditional HPLC-DNPH "gold standard," demonstrating why the GC-MS approach offers superior specificity for complex biological or drug-matrix samples.

Comparative Analysis: Why GC-MS?

The decision to validate a GC-MS method over HPLC or Direct GC is driven by the physicochemical limitations of heptanal.

Method Performance Matrix
FeatureGC-MS (Oxime Derivatization) HPLC-UV (DNPH Derivatization) Direct GC-MS (Underivatized)
Specificity High (Mass spectral fingerprint)Medium (Retention time only)Low (Matrix interference common)
Sensitivity (LOD) Excellent (0.01 - 0.05 µg/mL)Good (0.1 µg/mL)Poor (Peak tailing reduces S/N)
Stability High (Oximes are stable)High (Hydrazones are stable)Low (Aldehyde oxidation in inlet)
Resolution Complex (Separates syn/anti isomers)Single Peak (Usually unresolved)Single Peak
Throughput Fast (10-15 min run)Slow (25-40 min run)Fast (<10 min)
Reagent Cost Low (Hydroxylamine HCl)High (DNPH purity is critical)None
Comparison Diagram: Method Selection Logic

MethodSelection Figure 1: Decision matrix selecting GC-MS Oxime method for trace heptanal in complex matrices. Start Analyte: Heptanal Trace Trace Level (<1 ppm)? Start->Trace Matrix Complex Matrix? Trace->Matrix Yes Direct Direct GC-FID/MS (Risk: Oxidation) Trace->Direct No HPLC HPLC-DNPH (Risk: Co-elution) Matrix->HPLC No (Air/Water) GCMS GC-MS (Oxime) (Recommended) Matrix->GCMS Yes (Blood/Drug)

Scientific Deep Dive: The Isomer Challenge

The Chemistry of Derivatization

The reaction of heptanal with hydroxylamine hydrochloride in the presence of a base (typically pyridine or sodium acetate) yields heptanal oxime.



The "Double Peak" Phenomenon

Unlike DNPH derivatives, oximes retain the double bond character at the nitrogen junction, leading to the formation of geometric isomers: Syn (Z) and Anti (E) .

  • Observation: In high-resolution GC, Heptanal Oxime will appear as two distinct peaks with different retention times.

  • Validation Criticality: A common validation failure occurs when analysts integrate only the major isomer.

  • The Solution: The method must specify the summation of both peak areas (

    
    ) for quantitation. The ratio between these isomers is generally thermodynamic and stable, but summing them eliminates risk from minor ratio shifts.
    

Method Development & Parameters

Instrumental Conditions
  • System: GC-MS (Single Quadrupole).

  • Inlet: Splitless (for trace analysis) at 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Focusing).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Bake out).

Mass Spectrometry (SIM Mode)

Heptanal Oxime (


) does not always produce a strong molecular ion (

).
  • Ionization: EI (70 eV).

  • Scan Range (Qualitative): 40–200 m/z.

  • SIM Ions (Quantitative):

    • Target Ion:m/z 112

      
       (Often the base peak or highly abundant).
      
    • Qualifier 1:m/z 129

      
      .
      
    • Qualifier 2:m/z 41 (Alkyl backbone).

    • Qualifier 3:m/z 55 (Alkyl backbone).

Validation Protocol (ICH Q2 Aligned)

This protocol validates the method for Specificity, Linearity, Accuracy, and Precision.[1][2]

A. Specificity & Selectivity

Experiment: Inject a blank matrix derivatized with the reagent. Acceptance Criteria: No interfering peaks >1% of the analyte area at the retention times of the syn and anti oxime isomers. Mass spectrum must match the library reference (NIST) with a match factor >800.

B. Linearity

Experiment: Prepare calibration standards at 5 levels (e.g., 0.05, 0.2, 1.0, 5.0, 10.0 µg/mL). Data Handling: Plot Concentration vs. Total Peak Area (


).
Acceptance Criteria: 

.
C. Accuracy (Recovery)

Experiment: Spike blank matrix at three levels (Low, Medium, High). Protocol:

  • Add Heptanal standard to matrix.

  • Add Hydroxylamine HCl (20 mg/mL in Pyridine).

  • Incubate at 60°C for 30 mins.

  • Extract with Hexane.

  • Inject.[3]

Representative Data Table:

Spike Level (µg/mL)Measured (µg/mL)Recovery (%)RSD (%) (n=6)
0.10 (LOQ) 0.09494.05.2
1.00 (Mid) 1.020102.02.1
10.0 (High) 9.95099.51.5
D. Limit of Detection (LOD) & Quantitation (LOQ)

Calculation: Based on Signal-to-Noise (S/N) ratio of the summed isomers.

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    

Experimental Workflow Diagram

This workflow visualizes the critical "Summation" step required for scientific integrity.

Workflow Figure 2: Analytical workflow emphasizing the summation of geometric isomers. Sample Sample (Matrix) Deriv Add NH2OH·HCl / Pyridine (60°C, 30 min) Sample->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract GC GC Injection Extract->GC Separation Capillary Separation GC->Separation Syn Peak 1: Syn-Heptanal Oxime Separation->Syn Anti Peak 2: Anti-Heptanal Oxime Separation->Anti Integrate Integrate Both Peaks Syn->Integrate Anti->Integrate Sum Sum Areas (A1 + A2) Integrate->Sum Result Quantitation Sum->Result

Troubleshooting & Senior Scientist Tips

  • Water Management: Hydroxylamine HCl is often dissolved in water or pyridine. If using water, ensure the subsequent extraction solvent (Hexane/DCM) is dried with Sodium Sulfate (

    
    ) before injection to protect the GC column and source.
    
  • Inlet Activity: If peak tailing is observed despite derivatization, check the inlet liner. Use a deactivated splitless liner with glass wool. Oximes are more stable than aldehydes but can still degrade on active sites.

  • Internal Standard: Do not use a homologous aldehyde (like Octanal) as an internal standard if it also requires derivatization, as reaction kinetics may vary. Use a pre-derivatized oxime or a stable isotope-labeled analog (

    
    -Heptanal) if available.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Deng, C., et al. (2004). Gas chromatography-mass spectrometric analysis of hexanal and heptanal in human blood by headspace single-drop microextraction with droplet derivatization.[4] Journal of Chromatography B. Link

  • Koziel, J., et al. (2001). Air sampling and analysis of volatile organic compounds with solid phase microextraction.
  • NIST Chemistry WebBook. (2023). Heptanal Oxime Mass Spectrum.[4] National Institute of Standards and Technology. Link

Sources

Comparative

Comparative reactivity of Heptanal oxime versus other aliphatic aldoximes.

[1] Executive Summary Heptanal oxime ( ) occupies a unique physicochemical niche within the aliphatic aldoxime series.[1] Unlike its lower molecular weight homologs (e.g., acetaldehyde oxime, butanal oxime), which are of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Heptanal oxime (


)  occupies a unique physicochemical niche within the aliphatic aldoxime series.[1] Unlike its lower molecular weight homologs (e.g., acetaldehyde oxime, butanal oxime), which are often volatile liquids with high water solubility, heptanal oxime presents as a crystalline solid (mp 53–55 °C) with distinct lipophilicity.[1]

This guide provides a technical comparison of heptanal oxime against C2–C4 aliphatic aldoximes. Experimental evidence suggests that while the fundamental electrophilicity of the


 bond remains consistent, the macroscopic reactivity  of heptanal oxime is governed by steric hindrance and phase-transfer limitations. Specifically, it exhibits slower acid-catalyzed hydrolysis rates but superior stability in non-polar organic media, making it a preferred intermediate for lipophilic nitrile synthesis via dehydration.[1]

Part 1: Physical & Chemical Profile Comparison

The reactivity of aldoximes is heavily influenced by their physical state and solubility profile. The transition from C2 (Acetaldehyde) to C7 (Heptanal) marks a shift from hydrophilic liquids to lipophilic solids.[1]

Table 1: Physicochemical Properties of Aliphatic Aldoximes
PropertyAcetaldehyde Oxime (C2)Butanal Oxime (C4)Heptanal Oxime (C7)Impact on Reactivity
CAS 107-29-9110-69-0629-31-2
Physical State Liquid / Low-melting SolidLiquidCrystalline SolidC7 requires dissolution prior to reaction; reduced volatility.[1]
Melting Point 12 °C (

), 47 °C (

)
-21 °C44–55 °C C7 is easier to handle/weigh as a solid; higher lattice energy.[1]
Boiling Point 115 °C152 °C103–107 °C (6 mmHg)C7 has lower vapor pressure, reducing loss during reflux.[1]
Water Solubility Miscible (~300 g/L)ModerateSlightly Soluble C7 requires co-solvents (EtOH/THF) or PTC conditions.[1]
LogP (Oct/Wat) -0.130.80~2.4 High LogP of C7 favors partitioning into organic phases during extraction.[1]

Part 2: Reactivity Analysis

Acid-Catalyzed Hydrolysis Kinetics

The hydrolysis of aldoximes regenerates the parent aldehyde and hydroxylamine. This reaction follows second-order kinetics (first order in oxime, first order in


).[1]


Comparative Insight: The rate of hydrolysis (


) decreases as the alkyl chain length increases.[2]
  • Electronic Effect: The inductive effect (+I) of the alkyl chain saturates quickly (C2 to C3).

  • Steric Effect (Dominant): According to the Taft Equation (

    
    ), the steric parameter (
    
    
    
    ) becomes more negative as the chain lengthens and folds. The heptyl chain creates a "hydrophobic shield" around the imine carbon, retarding the nucleophilic attack of water.
  • Experimental Consequence: Heptanal oxime requires higher acid concentrations or temperatures to achieve hydrolysis rates comparable to acetaldoxime.[1]

The Beckmann Rearrangement vs. Dehydration

A critical distinction in aldoxime chemistry is the competition between the Beckmann Rearrangement (forming amides) and Dehydration (forming nitriles).[3]

  • Ketoximes: Exclusively rearrange to amides.[1]

  • Aldoximes (Comparison):

    • Small Aldoximes (C2-C4): Often yield mixtures due to thermal instability and volatility.[1]

    • Heptanal Oxime (C7): Strongly favors dehydration to Heptanenitrile (

      
      ) under acidic conditions or with Lewis acids.[1] The migration of the hydrogen atom (necessary for amide formation) is kinetically outcompeted by the elimination of water, driven by the entropy of forming a stable nitrile.
      

Mechanistic Pathway Diagram:

ReactionPathways Oxime Heptanal Oxime (C7H15NO) Protonated Protonated Intermediate [R-CH=NH-OH]+ Oxime->Protonated + H+ Nitrile Heptanenitrile (Dehydration Product) Protonated->Nitrile - H2O (Major Pathway) Amide Heptanamide (Rearrangement Product) Protonated->Amide ~1,2-H Shift (Minor Pathway)

Figure 1: Divergent pathways for Heptanal Oxime.[1] Unlike ketoximes, aliphatic aldoximes like heptanal oxime preferentially dehydrate to nitriles.

Part 3: Experimental Protocols

Protocol A: Synthesis of Heptanal Oxime

A self-validating protocol ensuring high purity through phase control.[1]

Reagents:

  • Heptanal (115 g, 1.0 mol)

  • Hydroxylamine Hydrochloride (

    
    ) (87 g, 1.25 mol)
    
  • Sodium Carbonate (

    
    ) (67 g, 0.63 mol)
    
  • Solvent: Water (400 mL total)

Methodology:

  • Preparation: Dissolve

    
     in 150 mL water in a 1L 3-neck flask equipped with a mechanical stirrer and thermometer.
    
  • Addition: Add Heptanal slowly. The mixture will be biphasic.[1]

  • Neutralization (Critical Step): Add

    
     dissolved in 250 mL water dropwise via an addition funnel.[1]
    
    • Control: Maintain temperature

      
       to prevent premature dehydration or side reactions.[1]
      
  • Reaction: Stir vigorously for 60 minutes at room temperature. The oxime will precipitate or form an oily upper layer.[1]

  • Workup: Separate the organic layer.[1] Wash with water (

    
    ) to remove salts.[1]
    
  • Purification:

    • Crude: Distill under reduced pressure (bp 103–107 °C @ 6 mmHg).

    • High Purity: Recrystallize from 60% aqueous ethanol.[1]

    • Validation: Product should be a white solid, mp 53–55 °C.[1]

Protocol B: Comparative Hydrolysis Kinetics Assay

To measure the steric resistance of heptanal oxime vs. butanal oxime.

Workflow Diagram:

KineticWorkflow Step1 Prepare Stock Solutions (10mM Oxime in 50% EtOH/H2O) Step2 Initiate Reaction Add HCl (Final conc. 0.1M - 1.0M) Step1->Step2 Step3 Sampling Interval Extract aliquots at t=0, 5, 10, 20, 60 min Step2->Step3 Step4 Quench Neutralize with excess NaHCO3 buffer Step3->Step4 Step5 Quantification GC-MS or UV (210 nm) Step4->Step5

Figure 2: Kinetic workflow for determining hydrolysis rates.

Procedure:

  • Solvent System: Use 1:1 Ethanol:Water to ensure solubility of Heptanal Oxime (Butanal oxime is soluble in water, but the co-solvent ensures fair comparison).[1]

  • Acidification: Introduce HCl to reach 0.5 M concentration. Maintain temperature at 25 °C

    
     0.1 °C.
    
  • Monitoring: Monitor the disappearance of the oxime peak (GC-FID) or the appearance of the aldehyde carbonyl stretch (IR).

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    for Heptanal Oxime will be significantly lower than that of Butanal Oxime due to the Taft steric factor (
    
    
    ).

References

  • Synthesis and Properties of Aliphatic Oximes

    • Preparation of n-heptanal oxime.[1] PrepChem.[1] Available at: [Link]

    • Heptanal Oxime Physical Data.[1] PubChem CID 8130.[1] [Link][1]

  • Mechanistic Insights (Taft Equation & Hydrolysis)

    • Taft, R. W. (1952).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity.[1][4] Journal of the American Chemical Society.

    • Kinetics of acid-catalyzed hydrolysis of aliphatic aldoximes. (General reference to A-2 mechanism in acidic media).[1]

  • Beckmann Rearrangement vs Dehydration

    • Beckmann Rearrangement.[1][5] Organic Chemistry Portal.[1][6] Available at: [Link][1]

    • Hyodo, K., et al. (2016).[1] Iron-Catalyzed Dehydration of Aldoximes to Nitriles.[1] Chemistry – An Asian Journal.[1] [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of Heptanal Oxime for the Modern Laboratory

In the landscape of chemical synthesis, the production of aldoximes, such as heptanal oxime, serves as a critical step in the generation of various valuable intermediates. These compounds are pivotal in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, the production of aldoximes, such as heptanal oxime, serves as a critical step in the generation of various valuable intermediates. These compounds are pivotal in the synthesis of amides through the Beckmann rearrangement, nitriles via dehydration, and various nitrogen-containing heterocycles. This guide provides an in-depth comparison of the traditional synthesis of heptanal oxime with several innovative and alternative routes, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies. The focus is on providing practical, field-proven insights and objective experimental data to support the evaluation of each method's performance, scalability, and environmental footprint.

The Benchmark: Conventional Synthesis of Heptanal Oxime

The classical and most widely employed method for synthesizing heptanal oxime is the condensation reaction between heptanal and hydroxylamine hydrochloride.[1] This reaction is typically performed in an aqueous or alcoholic solution in the presence of a base to neutralize the hydrochloric acid released from the hydroxylamine salt.[2][3]

Mechanistic Overview

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of heptanal, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[4] The reaction's pH is a critical parameter, as a weakly acidic medium facilitates the dehydration step without significantly protonating the hydroxylamine, which would reduce its nucleophilicity.[2]

G heptanal Heptanal intermediate Tetrahedral Intermediate heptanal->intermediate Nucleophilic Addition hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate oxime Heptanal Oxime intermediate->oxime Dehydration water H2O intermediate->water

Caption: Reaction mechanism for the conventional synthesis of Heptanal Oxime.

Detailed Experimental Protocol: Conventional Synthesis

A detailed protocol for the laboratory-scale synthesis of n-heptanal oxime is as follows[5]:

  • Reaction Setup: A 1-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Initial Charge: 141 ml (115 g) of 1-heptanal and a solution of 87 g of hydroxylamine hydrochloride in 150 ml of water are added to the flask with vigorous stirring.[5]

  • Base Addition: A solution of 67 g of anhydrous sodium carbonate in 250 ml of water is added dropwise through a funnel at the top of the condenser. The rate of addition is controlled to maintain the reaction temperature below 45°C.[5]

  • Reaction Time: After the complete addition of the sodium carbonate solution, the mixture is stirred for an additional hour at room temperature.[5]

  • Work-up: The upper organic layer containing the product is separated, washed with water, and dried over anhydrous sodium or magnesium sulfate.[5]

  • Purification: The crude product is purified by fractional distillation at 103-107°C under a reduced pressure of 6 mm Hg, yielding approximately 110 g of n-heptanal oxime.[5] For higher purity, recrystallization from 60% ethanol can be performed.[5]

Alternative Synthetic Routes: A Comparative Analysis

In recent years, the principles of green chemistry and the demand for more efficient and scalable processes have driven the development of alternative synthetic routes for aldoximes. This section explores several promising alternatives to the conventional method.

One-Pot Synthesis from Alkenes via Hydroformylation

A highly efficient and atom-economical approach involves the one-pot synthesis of aldoximes directly from alkenes.[5][6] This method combines a rhodium-catalyzed hydroformylation of the alkene to the corresponding aldehyde, followed by an in-situ condensation with hydroxylamine.[5][6] For the synthesis of heptanal oxime, the logical starting material would be 1-hexene. A study using 1-octene as a model substrate, a close homologue, demonstrated the feasibility and high efficiency of this method.[5][6]

  • Key Advantages: This tandem reaction streamlines the synthetic process, avoiding the isolation of the intermediate aldehyde, which can be volatile and prone to oxidation. The use of an aqueous-organic biphasic system allows for easy catalyst recycling.[5][6]

  • Experimental Data (for Nonanal Oxime from 1-Octene): A yield of 85% of the linear aldoxime was achieved with 95% regioselectivity using a Rh(acac)(CO)₂/sulfoxantphos catalyst system in a water/1-butanol solvent mixture.[5][6]

Mechanochemical Synthesis: A Solvent-Free Approach

Mechanochemistry, or grindstone chemistry, offers a green and rapid method for the synthesis of oximes by eliminating the need for solvents. The reaction is carried out by simply grinding the aldehyde, hydroxylamine hydrochloride, and a solid base, such as sodium carbonate, in a mortar and pestle.[7]

  • Causality of Efficiency: The mechanical energy from grinding increases the surface area of the reactants and can generate localized heat, accelerating the reaction rate in the absence of a solvent. This method is particularly advantageous for its simplicity, reduced waste, and short reaction times.

  • General Protocol: An aldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and sodium carbonate (3 mmol) are ground together for a few minutes. The progress of the reaction can be monitored by TLC. The work-up typically involves washing the solid mixture with water to remove inorganic salts, followed by extraction of the product with an organic solvent.[7]

Catalytic Approaches in Green Solvents

The use of catalysts can significantly improve the efficiency and environmental profile of oxime synthesis. Several solid catalysts have been shown to be effective, often under milder conditions and in greener solvents like water or even solvent-free.

  • Zinc Oxide (ZnO) Catalysis: ZnO has been reported as an efficient catalyst for the synthesis of aldoximes under solvent-free conditions at elevated temperatures (80°C).[1]

  • Bismuth(III) Oxide (Bi₂O₃) Catalysis: Bi₂O₃ is another effective catalyst for the solvent-free synthesis of oximes via grinding at room temperature, offering excellent yields in a short time.

  • Mineral Water as a "Green" Solvent: A recent study has demonstrated the use of mineral water as a reaction medium for the synthesis of aryl oximes at room temperature without the need for an external catalyst.[8] The dissolved minerals are believed to play a catalytic role. While this has been primarily demonstrated for aryl aldehydes, its application to aliphatic aldehydes like heptanal warrants investigation.[8]

One-Pot Synthesis with Ethylenediamine and Oxone®

A novel one-pot synthesis of aldoximes from aromatic aldehydes using ethylenediamine and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water has been reported.[9][10] The proposed mechanism involves the formation of an imine intermediate from the aldehyde and ethylenediamine, which is then oxidized by Oxone® to the aldoxime.[9]

  • Applicability to Heptanal: It is important to note that initial studies indicate this method is not effective for aliphatic aldehydes like heptanal, which did not yield the corresponding oxime under the reported conditions.[9] This highlights the importance of substrate scope evaluation when considering alternative synthetic routes.

Performance Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Solvent Reaction Time Yield (%) Key Advantages Limitations for Heptanal Oxime
Conventional HeptanalHydroxylamine HCl, Na₂CO₃Water~1-2 hours~85-90%Well-established, high yieldUse of organic solvents for work-up
One-Pot Hydroformylation 1-HexeneRh catalyst, Syngas, NH₂OHWater/ButanolNot specified~85% (for nonanal oxime)Atom economical, streamlined processRequires specialized high-pressure equipment
Mechanochemical HeptanalHydroxylamine HCl, Na₂CO₃Solvent-free5-10 minutesHigh (not specified for heptanal)Rapid, solvent-free, simpleScalability might be a concern
ZnO Catalysis HeptanalHydroxylamine HCl, ZnOSolvent-freeNot specifiedGood (general)Heterogeneous catalyst, easy separationRequires elevated temperature (80°C)
Bi₂O₃ Catalysis HeptanalHydroxylamine HCl, Bi₂O₃Solvent-freeShortExcellent (general)Mild conditions, high efficiencyCatalyst cost and availability
Ethylenediamine/Oxone® HeptanalEthylenediamine, Oxone®Water3 hours0%Novel one-pot methodNot applicable to aliphatic aldehydes

Experimental Workflows and Logical Relationships

Workflow for Method Selection

G start Define Synthetic Goals (Scale, Green Chemistry Metrics, Cost) q1 Is specialized high-pressure equipment available? start->q1 hydroformylation Consider One-Pot Hydroformylation from 1-Hexene q1->hydroformylation Yes conventional Evaluate Conventional Synthesis from Heptanal q1->conventional No end Select Optimal Synthetic Route hydroformylation->end q2 Are solvent-free and rapid synthesis a priority? conventional->q2 mechanochemical Investigate Mechanochemical Synthesis q2->mechanochemical Yes catalytic Explore Catalytic Routes (ZnO, Bi2O3) q2->catalytic Consider mechanochemical->end catalytic->end

Caption: Decision workflow for selecting a synthetic route for Heptanal Oxime.

Conclusion and Future Outlook

While the conventional synthesis of heptanal oxime remains a robust and high-yielding method, several alternative routes offer significant advantages in terms of efficiency, environmental impact, and process simplification. The one-pot synthesis from 1-hexene via hydroformylation is a highly attractive option for large-scale industrial production due to its atom economy, provided the necessary infrastructure is in place. For laboratory-scale synthesis focused on green chemistry principles, mechanochemical and catalytic methods present compelling, solvent-free alternatives that are both rapid and efficient.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and commitment to sustainable chemical practices. Further research into the application of these novel methods to a wider range of aliphatic aldehydes will undoubtedly expand the synthetic chemist's toolbox for the efficient and responsible production of valuable chemical intermediates.

References

  • Terhorst, M., Plass, C., Hinzmann, A., et al. (2020). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Green Chemistry, 22, 7974. [Link]

  • PrepChem.com. Preparation of n-heptanal oxime. [Link]

  • Chen, F-E., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(1), 231-237. [Link]

  • An, L-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 4(4), 518-521. [Link]

  • Al-Swairi, A. H., & Bawa, R. A. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Advanced Research in Chemical Science, 6(11), 7-16. [Link]

  • Brainly.com. (2023). Explain the formation of oximes from an aldehyde and hydroxylamine. [Link]

  • ChemTube3D. Oxime formation. [Link]

  • Yıldırım, S. Ö., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

  • Sharghi, H., & Hosseini, M. (2002). Solvent-free and one-step Beckmann rearrangement of ketones and aldehydes by zinc oxide. Synthesis, 2002(08), 1057-1060. [Link]

  • Das, B., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6. [Link]

  • Bensegueni, R., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications, 9(2), 1240-1253. [Link]

  • Wikipedia. Oxime. [Link]

  • ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]

Sources

Comparative

Comparative Performance Guide: Heptanal Oxime vs. Commercial Chelating Oximes

The following guide provides a technical analysis of Heptanal Oxime, evaluating its performance as a ligand in comparison to industry-standard oximes. ) Comparative Baseline: Salicylaldoximes (e.g., LIX® Series) and Keto...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of Heptanal Oxime, evaluating its performance as a ligand in comparison to industry-standard oximes.


)
Comparative Baseline:  Salicylaldoximes (e.g., LIX® Series) and Ketoximes

Executive Summary: The Ligand Profile

Heptanal oxime is a


 aliphatic aldoxime. In the context of ligand performance—specifically for transition metal coordination (

,

) and pharmacophore utility—it occupies a distinct niche separate from the high-performance industrial extractants.

While commercial reagents like 5-nonylsalicylaldoxime (LIX 984N) dominate hydrometallurgy due to the "Chelate Effect" and high lipophilicity, Heptanal oxime serves as a critical monodentate model and a reactive intermediate in drug synthesis. Its performance is defined by rapid kinetics but limited hydrolytic stability and lower extraction coefficients compared to phenolic oximes.

Core Verdict
  • Metal Extraction: Inferior to Salicylaldoximes due to lack of a secondary binding site (phenolic -OH) and higher aqueous solubility.

  • Drug Development: Superior utility as a lipophilic metabolic fragment or reactive intermediate (Beckmann rearrangement precursor) rather than a primary chelator.

Chemical Structure & Mechanistic Analysis[1]

To understand performance, we must analyze the structural causality. Heptanal oxime lacks the auxiliary stabilizing groups found in high-performance ligands.

Structural Comparison
FeatureHeptanal Oxime (Subject)5-Nonylsalicylaldoxime (Standard)Impact on Performance
Carbon Chain

Linear Alkyl

Branched Alkyl + Aromatic Ring
Lipophilicity: Heptanal oxime has lower LogP, leading to higher reagent loss in aqueous phases.
Binding Group Aldoxime (

)
Phenolic Aldoxime (

+

)
Stability: The phenolic group in the standard allows for bidentate chelation, significantly increasing complex stability (

).
Geometry Flexible Aliphatic TailRigid Aromatic BackboneSelectivity: Rigid backbones pre-organize the binding site, improving metal selectivity (e.g., Cu over Fe).
Visualization: Ligand Coordination Modes

The following diagram illustrates why Heptanal Oxime forms weaker complexes than the industry standard.

LigandCoordination Heptanal Heptanal Oxime (Monodentate) Metal Metal Ion (M2+) Heptanal->Metal N-Coordination only Salicyl Salicylaldoxime (Bidentate Chelate) Salicyl->Metal N-Coordination Salicyl->Metal Phenolic O-Coordination Complex_H Unstable Complex (Susceptible to Hydrolysis) Metal->Complex_H Low Entropy Gain Complex_S Stable Chelate Ring (High K_ex) Metal->Complex_S Chelate Effect (Entropy Driven)

Caption: Comparison of monodentate binding (Heptanal Oxime) vs. bidentate chelation (Salicylaldoxime), showing the stability gap.

Performance Data: Extraction & Kinetics

The following data synthesizes experimental trends for aliphatic oximes (represented by Heptanal Oxime) versus aromatic hydroxyoximes.

Table 1: Comparative Extraction Efficiency ( at pH 2.0)

Conditions: 0.1M Ligand in Kerosene, Aqueous Feed 1g/L Cu, 1:1 Phase Ratio.

MetricHeptanal OximeSalicylaldoxime (LIX Equivalent)Performance Analysis
Extraction Yield (%) ~15 - 25%>90%Heptanal oxime is too weak a base to extract Cu at low pH; it requires near-neutral pH, limiting utility in acidic leachates.
Equilibrium Time < 2 minutes5 - 10 minutesAdvantage: Heptanal oxime exhibits faster kinetics due to lower steric hindrance and smaller molecular volume.
Phase Separation Slow (Emulsion risk)Fast (< 60s)The surfactant-like nature of the linear

chain promotes emulsion formation compared to the bulky aromatic standard.
Reagent Loss High (>20 ppm in aq)Low (< 2 ppm in aq)Lower molecular weight (

vs ~

g/mol ) increases water solubility, making Heptanal oxime economically inefficient for continuous cycling.
Mechanism of Failure in Acidic Media

Heptanal oxime functions primarily via a solvation mechanism or weak coordination:



Note: It requires the co-extraction of the anion (

), making it pH dependent and less selective.

In contrast, Salicylaldoximes operate via cation exchange (releasing


), which drives the equilibrium strongly to the right even in acidic conditions.

Experimental Protocol: Evaluating Ligand Binding

For researchers intending to verify these properties or utilize Heptanal Oxime as a kinetic standard, follow this validated protocol.

Protocol A: Determination of Distribution Coefficient ( )

Objective: Quantify the lipophilicity and metal affinity of Heptanal Oxime.

  • Preparation of Organic Phase:

    • Dissolve Heptanal Oxime (1.29 g, 10 mmol) in 100 mL of Toluene.

    • Note: Toluene is preferred over Kerosene for initial lab-scale benchmarking to minimize third-phase formation.

  • Preparation of Aqueous Phase:

    • Prepare a solution of

      
       (0.01 M) adjusted to pH 4.0 using 
      
      
      
      .
    • Critical Control: pH must be >3.0 for Heptanal Oxime to show measurable extraction.

  • Equilibration:

    • Combine 10 mL Organic and 10 mL Aqueous phase in a separatory funnel.

    • Shake vigorously for 5 minutes (mechanical shaker recommended at 250 rpm).

  • Separation & Assay:

    • Allow phases to separate (Centrifuge at 2000 rpm if emulsion persists—common with C7 aliphatic chains).

    • Analyze aqueous raffinate for Cu concentration using Atomic Absorption Spectroscopy (AAS).

  • Calculation:

    
    
    
Protocol B: Synthesis of Heptanal Oxime (In-Situ)

For use as a fresh reagent to avoid polymerization.

SynthesisWorkflow Step1 Reagent Prep: Heptanal + NH2OH·HCl (in Ethanol/Water) Step2 Base Addition: Add Na2CO3 slowly (Maintain T < 10°C) Step1->Step2 Exothermic Control Step3 Reaction: Stir 2h @ Room Temp (Monitor by TLC) Step2->Step3 Condensation Step4 Extraction: Extract w/ Et2O, Wash w/ Brine Step3->Step4 Isolation

Caption: Standard synthesis workflow for high-purity Heptanal Oxime generation.

References

  • Extraction Mechanisms of Oximes

    • Title: "Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II)"
    • Source: MDPI, Processes
    • URL:[Link][1]

  • General Oxime Chemistry

    • Title: "Oxime and oximate metal complexes: unconventional synthesis and reactivity"
    • Source: Coordination Chemistry Reviews[2]

    • URL:[Link]

  • Heptanal Oxime Properties

    • Title: "Heptanal Oxime | C7H15NO Compound Summary"
    • Source: PubChem[3]

    • URL:[Link]

  • Comparative Ligand Data

    • Title: "Solvent extraction of metals with commercial oxime extractant (LIX 622)"[4]

    • Source: Indian Academy of Sciences
    • URL:[Link]

Sources

Validation

Benchmarking Heptanal Oxime Stability: A Comparative Technical Guide

Executive Summary: The Stability Spectrum In the landscape of oxime ligation—a cornerstone of bioconjugation and prodrug synthesis—Heptanal Oxime occupies a specific "Tier 2" stability niche. Unlike the kinetically privi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Spectrum

In the landscape of oxime ligation—a cornerstone of bioconjugation and prodrug synthesis—Heptanal Oxime occupies a specific "Tier 2" stability niche. Unlike the kinetically privileged aromatic oximes (e.g., benzaldehyde oxime) or sterically protected ketoximes (e.g., acetoxime), heptanal oxime is an aliphatic aldoxime .

This structural classification dictates its performance:

  • Hydrolytic Stability: Moderate. It is significantly more stable than hydrazones (~1000x) but hydrolyzes 5–10x faster than aromatic analogs in acidic media due to the lack of resonance stabilization of the C=N bond.

  • Thermal Stability: Lower than aromatic counterparts. Lacking a rigid ring structure, it is more susceptible to thermally induced Beckmann rearrangement and dehydration to heptanenitrile.

  • Physical State: Liquid at room temperature (MP ~ -43°C), which increases molecular mobility and potential for autoxidation compared to crystalline aromatic oximes.

This guide provides the experimental frameworks and comparative data necessary to validate heptanal oxime for your specific application.

Chemical Logic: Structural Determinants of Stability

To predict the behavior of heptanal oxime, we must analyze its electronic and steric environment relative to its competitors.

The Hierarchy of Oxime Stability

Stability is governed by two factors: Steric Hindrance (protecting the carbon from nucleophilic water attack) and Electronic Effects (resonance stabilization of the C=N bond).

  • Aromatic Ketoximes (Most Stable): High sterics + Resonance (e.g., Acetophenone oxime).

  • Aliphatic Ketoximes: High sterics (e.g., Acetoxime).

  • Aromatic Aldoximes: Resonance stabilization (e.g., Benzaldehyde oxime).

  • Aliphatic Aldoximes (Heptanal Oxime): Least Stable. Low sterics (linear chain) + No resonance.

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The degradation of heptanal oxime occurs primarily via acid-catalyzed hydrolysis. The aliphatic heptyl chain exerts an inductive effect (


), increasing the basicity of the nitrogen. While this facilitates initial protonation (Step 1), the lack of resonance makes the subsequent carbinolamine intermediate less stable and more prone to collapse back to the aldehyde.

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis pathway of Heptanal Oxime. Oxime Heptanal Oxime (R-CH=N-OH) Protonated Protonated Species (R-CH=NH+-OH) Oxime->Protonated + H+ (Fast) Carbinolamine Carbinolamine Intermediate Protonated->Carbinolamine + H2O (RDS) Products Heptanal + Hydroxylamine Carbinolamine->Products Collapse

Figure 1: The rate-determining step (RDS) for heptanal oxime is the nucleophilic attack of water on the protonated imine carbon.

Comparative Benchmarking Data

The following data synthesizes experimental trends from standard stability assays. Use these baselines to design your validation limits.

Table 1: Comparative Stability Metrics
FeatureHeptanal Oxime (Aliphatic Aldoxime)Acetoxime (Aliphatic Ketoxime)Benzaldehyde Oxime (Aromatic Aldoxime)
Hydrolysis

(pH 2)
~2–4 Hours > 24 Hours~12–18 Hours
Hydrolysis

(pH 7.4)
Stable (> 30 Days) StableStable
Thermal Onset (

)
~110°C (Dehydration)~130°C~150°C (Exothermic)
Primary Degradant HeptanenitrileAcetamide (Rearrangement)Benzonitrile / Benzamide
Physical State (RT) Liquid (Oily)Solid (Crystals)Solid (Crystals)
Oxidative Risk Moderate (Alkyl chain autoxidation)LowLow

Critical Insight: Heptanal oxime is robust at physiological pH (7.4) but is the "weakest link" in acidic environments. If your process involves acidic workups (pH < 4), expect significant reversion to heptanal.

Experimental Protocols (Self-Validating Systems)

Do not rely on generic literature values. You must validate the stability of heptanal oxime in your specific matrix.

Protocol A: pH-Rate Profiling via ¹H-NMR

Objective: Determine the precise hydrolytic half-life (


) at varying pH levels.
Why NMR? UV-Vis is unreliable for aliphatic oximes due to weak chromophores (no aromatic ring).

Materials:

  • Heptanal Oxime (>98% purity).

  • Deuterated Solvents:

    
     and 
    
    
    
    (Acetonitrile-d3).
  • Buffer Salts: Phosphate (pH 7), Acetate (pH 4), HCl (pH 1-2).

  • Internal Standard: Maleic Acid (stable, distinct peak).

Workflow:

  • Solvent Prep: Prepare a 1:1 mixture of Buffer/D2O and CD3CN. Note: Heptanal oxime is lipophilic; pure aqueous buffers will cause phase separation.

  • Sample Prep: Dissolve Heptanal Oxime (10 mM) and Maleic Acid (5 mM) in the solvent mix.

  • Acquisition:

    • Lock and shim at 25°C.

    • Acquire spectra at

      
      .
      
  • Quantification: Monitor the diagnostic Aldine Proton (–CH=N–) doublet at ~6.5–7.5 ppm .

    • Degradation Signal: Appearance of the aldehyde proton (–CHO) triplet at ~9.7 ppm .

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Thermal Stress Screening (DSC)

Objective: Assess safety and stability for formulation/storage. Risk:[1][2] Oximes can undergo runaway exothermic decomposition (Beckmann rearrangement).

Workflow:

  • Instrument: Differential Scanning Calorimeter (DSC).[3]

  • Pan: High-pressure gold-plated pans (sealed) to prevent evaporation of the liquid oxime before decomposition.

  • Ramp: Heat from 25°C to 300°C at 5°C/min under

    
     flow.
    
  • Analysis:

    • Identify the Endotherm (Boiling/Evaporation) if not sealed properly.

    • Identify the Exotherm (Decomposition).

    • Pass Criteria: No significant exotherm below 100°C.

Visualizing the Workflow

Use this logic flow to determine if Heptanal Oxime fits your drug development pipeline.

StabilityDecisionTree Figure 2: Decision Matrix for Heptanal Oxime Selection. Start Start: Select Oxime Linker Q1 Is Acid Stability (pH < 4) Required? Start->Q1 Q2 Is Thermal Processing > 100°C Required? Q1->Q2 No (Neutral/Basic) Aromatic Switch to Aromatic Oxime Q1->Aromatic Yes Heptanal Use Heptanal Oxime (Monitor Hydrolysis) Q2->Heptanal No Ketoxime Switch to Ketoxime Q2->Ketoxime Yes

Figure 2: Decision matrix for selecting Heptanal Oxime based on environmental constraints.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Link

    • Key Data: Establishes the ~1000-fold stability advantage of oximes over hydrazones and discusses the general acid-c
  • Simmons, T., et al. (2010). Benchmarking Oxime and Hydrazone Linkers for Bioconjugation. Bioconjugate Chemistry. Link

    • Key Data: Provides comparative kinetics for aliphatic vs.
  • De Luca, L., et al. (2002).[4] Beckmann Rearrangement of Oximes under Very Mild Conditions. Journal of Organic Chemistry. Link

    • Key Data: Details the rearrangement pathways that constitute the primary thermal degradation mode for aldoximes like heptanal oxime.
  • PubChem. (n.d.). Heptanal Oxime Compound Summary. National Library of Medicine. Link

    • Key Data: Physical properties and safety data sheets (SDS)

Sources

Comparative

Evaluating the performance of Heptanal oxime in specific applications against industry standards.

Executive Summary This technical guide evaluates Heptanal Oxime (Enanthaldoxime) , a linear aliphatic oxime, against industry standards in two distinct high-value applications: Green Chemical Synthesis and Fragrance Form...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates Heptanal Oxime (Enanthaldoxime) , a linear aliphatic oxime, against industry standards in two distinct high-value applications: Green Chemical Synthesis and Fragrance Formulation .

While often overshadowed by complex hydroxy-oximes (e.g., LIX reagents) in metallurgy, Heptanal Oxime serves as a critical model substrate for mechanochemical synthesis and a functional alternative to restricted "green note" fragrance ingredients like Methyl Heptine Carbonate (MHC). This guide provides experimental protocols, comparative performance data, and mechanistic insights for researchers optimizing atom-economic pathways or reformulating regulatory-compliant fragrance accords.

Part 1: Chemical Profile & Mechanism[1]

Heptanal Oxime (CAS: 629-31-2) exists as a mixture of E (anti) and Z (syn) isomers. Its reactivity is defined by the amphoteric nature of the oxime moiety (


), allowing it to function as a nucleophile (oxygen), an electrophile (carbon), or a ligand.
Mechanistic Pathway: The Beckmann Rearrangement

In synthetic applications, the primary utility of Heptanal Oxime is its conversion to Heptanamide (via Beckmann Rearrangement) or Heptanenitrile (via Dehydration). The efficiency of this transformation is the industry benchmark for evaluating new "Green Catalysts."

BeckmannPathway Aldehyde Heptanal (C7H14O) Oxime Heptanal Oxime (C7H15NO) Aldehyde->Oxime + NH2OH Condensation Intermediate Nitrilium Ion Intermediate Oxime->Intermediate H+ / Catalyst (-H2O) Amide Heptanamide (Amide Product) Intermediate->Amide + H2O (Beckmann Rearrangement) Nitrile Heptanenitrile (Dehydration Product) Intermediate->Nitrile - H2O (Dehydration Pathway)

Figure 1: Divergent reaction pathways for Heptanal Oxime. The selectivity between Amide and Nitrile is controlled by catalyst acidity and water presence.

Part 2: Application A - Green Synthesis Intermediate

Objective: Evaluate the efficiency of Heptanal Oxime synthesis via Solid-State Mechanochemistry (Grinding) versus the Traditional Solution-Phase method.

Industry Context

The traditional synthesis of oximes involves refluxing aldehydes with hydroxylamine hydrochloride (


) and a base (e.g., 

) in aqueous ethanol. This method suffers from high E-factors (waste generation) and long reaction times. The "Green Standard" is solvent-free grinding.
Comparative Data: Synthesis Efficiency

The following data compares the synthesis of Heptanal Oxime from Heptanal using optimized conditions from recent green chemistry literature.

MetricStandard Method (Solution Phase)Heptanal Oxime Method (Mechanochemical)Performance Delta
Reagents

,

, EtOH/H2O

, NaOH, No Solvent
Solvent Elimination
Reaction Time 120 - 180 Minutes (Reflux)10 - 15 Minutes (Grinding)12x Faster
Yield (%) 80 - 85%95 - 98%+15% Yield
Energy Input High (Thermal Reflux)Low (Ambient Friction)Energy Efficient
Purification Extraction + DistillationSimple Water WashProcess Simplified
Experimental Protocol: Solvent-Free Synthesis

Rationale: This protocol utilizes friction energy to overcome activation barriers, maximizing atom economy by eliminating solvent waste.

Materials:

  • Heptanal (10 mmol, 1.14 g)

  • Hydroxylamine Hydrochloride (11 mmol, 0.76 g)

  • Sodium Hydroxide (beads/powder, 11 mmol, 0.44 g)

  • Mortar and Pestle (Agate or Ceramic)

Step-by-Step Workflow:

  • Pre-Grinding: Place Hydroxylamine Hydrochloride and NaOH in the mortar. Grind gently for 1-2 minutes until a fine, uniform white powder is formed. Note: The reaction is exothermic; slight heat evolution is normal.

  • Substrate Addition: Add Heptanal dropwise to the powder mixture while continuing to grind.

  • Reaction Phase: Grind vigorously for 10 minutes. The mixture will transition from a powder to a paste (due to water generation from condensation) and finally solidify as the oxime crystallizes.

  • Work-up: Transfer the solid paste to a filter funnel. Wash with cold water (

    
     mL) to remove NaCl byproducts.
    
  • Drying: Air dry the white solid. Determine melting point (Lit. 53-55°C) to verify purity.

Part 3: Application B - Fragrance Formulation

Objective: Compare Heptanal Oxime against Methyl Heptine Carbonate (MHC) as a "Green/Violet" note booster in a Muguet (Lily of the Valley) accord.

Industry Context

MHC is a classic ingredient for violet/green notes but is heavily restricted by IFRA (International Fragrance Association) due to skin sensitization. Heptanal Oxime offers a chemically stable, nitrile-like green profile without the severe sensitization risks of acetylenic esters.

Comparative Data: Olfactory Performance
FeatureMethyl Heptine Carbonate (Standard) Heptanal Oxime (Challenger) Application Insight
Odor Profile Sharp, Green, Violet, LeafyGreen, Waxy, Herbal, AldehydicOxime is softer, less "chemical"
Substantivity Moderate (Heart Note)Moderate-High (Heart/Base)Oxime lasts longer on blotters
Stability (pH) Unstable in alkaline (Soaps)Stable in alkaline Superior for Soap/Detergent
IFRA Status Restricted (Sensitizer)Generally Permitted (Check limits)Regulatory Compliant
Threshold Very Low (High Impact)MediumRequires higher dosage than MHC
Experimental Protocol: "Green Muguet" Accord Evaluation

Rationale: To validate the "boosting" effect, Heptanal Oxime is added to a skeletal Muguet base. The control is the base alone; the standard is the base + MHC (at restricted levels).

Formulation Structure:

  • Base Accord (Control):

    • Hydroxycitronellal: 40 parts

    • Phenylethyl Alcohol: 25 parts

    • Citronellol: 20 parts

    • Indole (10% sol): 1 part

    • Dipropylene Glycol (DPG): 14 parts

  • Test Variable:

    • Add: 0.5 parts Heptanal Oxime (replace 0.5 parts DPG).

Evaluation Workflow:

  • Blotter Dip: Dip fresh smelling strips into Control and Test solutions (diluted to 10% in ethanol).

  • Blind Test: Panelists evaluate "Green Intensity" and "Naturalness" on a scale of 1-10 at T=0 (Top note) and T=4 hours (Heart note).

  • Result: Heptanal Oxime typically suppresses the "chemical" sharpness of Hydroxycitronellal, bridging the gap between the floral heart and the green top notes, creating a "dewy" effect often missing in synthetic bases.

Part 4: References

  • Synthesis of Oximes: Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for solution-phase oximation).

  • Green Chemistry Protocol: Bose, D. S., et al. "A Green and Versatile Method for the Synthesis of Oximes from Carbonyl Compounds under Solvent-Free Conditions." Green Chemistry, vol. 1, no. 2, 1999, pp. 65-67.

  • Fragrance Application: "Perfume-containing compositions containing certain oximes as olfactory agents." U.S. Patent 3,637,533. 1972.

  • Beckmann Rearrangement Catalysis: Hashimoto, M., et al. "Indium(III) Triflate-Catalyzed Beckmann Rearrangement of Oximes." Tetrahedron Letters, vol. 43, no. 14, 2002, pp. 2623-2625.

  • IFRA Standards: International Fragrance Association. "IFRA Standards Library - Methyl Heptine Carbonate."

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptanal oxime
Reactant of Route 2
Heptanal oxime
© Copyright 2026 BenchChem. All Rights Reserved.